MM-401
Descripción
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Propiedades
Fórmula molecular |
C29H46N8O5 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
N-[9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33) |
Clave InChI |
SILRGLDFBXVGOQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Part 1: MM-401 - A Small Molecule Inhibitor of the MLL1-WDR5 Interaction
An In-depth Technical Guide to the Core Mechanism of Action of MM-401
Introduction
The designation this compound has been attributed to two distinct investigational therapeutic agents with disparate mechanisms of action, both of which have been explored in the context of oncology. This guide provides a detailed technical overview of the core mechanisms of action for both of these molecules: a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of MLL-rearranged leukemia, and a human monoclonal antibody targeting TNFR2 for cancer immunotherapy.
Core Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] Its primary mechanism of action is the disruption of the critical protein-protein interaction between the MLL1 catalytic unit and the WD repeat-containing protein 5 (WDR5).[1][2][3] WDR5 is an essential component of the MLL1 core complex, and its interaction with MLL1 is necessary for the complex's assembly and subsequent methyltransferase activity.[1][3] By blocking the MLL1-WDR5 interaction, this compound effectively inhibits the enzymatic activity of the MLL1 complex, leading to a reduction in H3K4 methylation.[1][2] This epigenetic modification is crucial for the regulation of gene expression, and its dysregulation is a hallmark of MLL-rearranged leukemias.
The inhibition of MLL1 methyltransferase activity by this compound leads to changes in the expression of genes critical for leukemia cell survival and proliferation, such as Myc and Bcl2.[1] Consequently, treatment with this compound induces cell cycle arrest, apoptosis, and myeloid differentiation specifically in MLL leukemia cells, while exhibiting minimal toxicity to normal bone marrow cells.[1][3]
Signaling Pathway
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MLL1 activity) | 0.32 µM | In vitro biochemical assay | [2] |
| Ki (WDR5 binding) | < 1 nM | In vitro binding assay | [2] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | In vitro interaction assay | [2] |
| GI50 (Murine MLL-AF9 cells) | ~10 µM | Cell viability assay | [1] |
| GI50 (Human MV4:11 cells) | ~15 µM | Cell viability assay | [1] |
Experimental Protocols
1.4.1 MLL1 Methyltransferase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MLL1 enzymatic activity.
-
Methodology: Recombinant MLL1 complex components (MLL1, WDR5, ASH2L, RBBP5) are incubated with a histone H3 substrate and the methyl donor S-adenosyl-L-[methyl-³H]methionine in the presence of varying concentrations of this compound. The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group onto the histone substrate is quantified using a scintillation counter. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
1.4.2 Cell Viability Assay
-
Objective: To assess the growth inhibitory effects of this compound on leukemia cell lines.
-
Methodology: MLL-rearranged and non-MLL leukemia cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibition (GI50) is determined from the resulting dose-response curves.[1]
1.4.3 Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound in leukemia cells.
-
Methodology: Cells are treated with this compound for a defined time, then stained with Annexin V and a viability dye (e.g., Propidium Iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
Part 2: this compound - A Human Anti-TNFR2 Monoclonal Antibody
Core Mechanism of Action
This compound is an agonistic human monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[4][5][6] TNFR2 is a member of the TNF receptor superfamily and is expressed on various immune cells, including regulatory T cells (Tregs), effector T cells, and natural killer (NK) cells.[4][5] The primary mechanism of action of this compound is to act as a co-stimulatory signal for T cells.[4][5]
This compound's agonistic activity is dependent on its Fc region binding to Fcγ receptors (FcγR) on other immune cells, which leads to enhanced clustering of TNFR2 and subsequent downstream signaling.[4] This co-stimulation results in increased proliferation and effector function of CD8+ T cells and NK cells, which are crucial for anti-tumor immunity.[4][5][6] In addition to its direct agonistic effects, this compound can also mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) against TNFR2-expressing cells, such as Tregs, further contributing to an anti-tumor immune response.[5][6]
Signaling Pathway and Experimental Workflow
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (to human TNFR2) | Low nanomolar | In vitro binding assay | [6] |
Note: Specific quantitative data on the degree of T-cell proliferation or cytokine production from publicly available sources is limited.
Experimental Protocols
2.4.1 T Cell Proliferation and Activation Assay
-
Objective: To evaluate the ability of this compound to induce T cell proliferation and activation.
-
Methodology: Purified human CD4+ and CD8+ T cells are cultured in the presence of a suboptimal T-cell receptor (TCR) stimulus (e.g., anti-CD3 antibody) and varying concentrations of this compound. Cell proliferation is measured after several days by assessing the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine) or by using a dye dilution assay (e.g., CFSE) with flow cytometry. T-cell activation is assessed by measuring the upregulation of activation markers such as CD25 and CD69 via flow cytometry.[5][6]
2.4.2 Cytokine Release Assay
-
Objective: To quantify the production of effector cytokines by T cells stimulated with this compound.
-
Methodology: Supernatants from the T cell proliferation and activation assays are collected after a defined period of stimulation. The concentrations of key cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), are measured using a multiplex immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).[5][6]
2.4.3 Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To determine the potential of this compound to induce ADCC against TNFR2-expressing target cells.
-
Methodology: TNFR2-expressing target cells (e.g., activated T cells or a TNFR2-transfected cell line) are labeled with a fluorescent dye or a radioactive isotope. These target cells are then co-cultured with effector cells, typically Natural Killer (NK) cells, in the presence of varying concentrations of this compound. The release of the label from the target cells, indicating cell lysis, is quantified to determine the percentage of specific cytotoxicity.[5][6]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical and early clinical data. The development status of this compound may have evolved. For the most current information, please refer to publications from Merrimack Pharmaceuticals and other relevant scientific literature.[7][8]
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. fiercebiotech.com [fiercebiotech.com]
The Discovery of MM-401: A Potent and Selective MLL1 Inhibitor for Mixed-Lineage Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and preclinical characterization of MM-401, a first-in-class inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic regulators in oncology, particularly in the context of MLL-rearranged leukemias.
Introduction: The Rationale for Targeting MLL1 in Leukemia
Mixed-lineage leukemias (MLL) are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 gene. These translocations result in the production of fusion proteins that drive leukemogenesis through the aberrant regulation of gene expression. A key molecular mechanism underlying the oncogenic activity of MLL1 fusion proteins is the dysregulation of histone H3 lysine (B10760008) 4 (H3K4) methylation, a critical epigenetic mark associated with active gene transcription.
The MLL1 protein is the catalytic subunit of a multi-protein complex that includes WDR5, RbBP5, ASH2L, and DPY30. The interaction between MLL1 and WDR5 is essential for the histone methyltransferase (HMT) activity of the complex. This critical protein-protein interaction (PPI) represents a compelling therapeutic target for the development of novel anti-leukemic agents. This compound was developed as a potent and selective inhibitor of the MLL1-WDR5 interaction, with the goal of disrupting the catalytic activity of the MLL1 complex and thereby suppressing the oncogenic gene expression program in MLL-rearranged leukemia.[1][2][3][4][5]
Mechanism of Action of this compound
This compound is a macrocyclic peptidomimetic designed to specifically disrupt the interaction between MLL1 and WDR5.[6] By binding to a key pocket on WDR5 that is recognized by MLL1, this compound effectively prevents the assembly of a functional MLL1 core complex.[7] This disruption of the MLL1-WDR5 interaction leads to the inhibition of MLL1's histone methyltransferase activity, resulting in decreased H3K4 methylation at target gene loci.[3][7] The downstream consequences of MLL1 inhibition by this compound include the suppression of key pro-leukemogenic genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, induction of apoptosis, and myeloid differentiation in MLL leukemia cells.[7]
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its inactive enantiomer control, MM-NC-401.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Assay | This compound | MM-NC-401 | Reference(s) |
| IC50 | MLL1-WDR5 Interaction (FP Assay) | 0.9 nM | Inactive | [7] |
| Ki | WDR5 Binding | < 1 nM | Not reported | [7] |
| IC50 | MLL1 HMT Activity (in vitro) | 0.32 µM | > 250 µM | [3][7] |
| GI50 | MV4;11 (MLL-AF4) | ~10-20 µM | Inactive | [7] |
| GI50 | MOLM-13 (MLL-AF9) | ~10-20 µM | Inactive | [7] |
| GI50 | KOPN-8 (MLL-ENL) | ~10-20 µM | Inactive | [7] |
| GI50 | K562 (non-MLL) | Inactive | Inactive | [7] |
| GI50 | HL-60 (non-MLL) | Inactive | Inactive | [7] |
| GI50 | U937 (non-MLL) | Inactive | Inactive | [7] |
Table 2: Cellular Effects of this compound in MLL Leukemia Cells
| Cellular Effect | Cell Line | Treatment Conditions | Observation | Reference(s) |
| Cell Cycle Arrest | MLL-AF9 | 10, 20, 40 µM; 48 h | G1/S phase arrest | [7] |
| Apoptosis Induction | MLL-AF9 | 10, 20, 40 µM; 48 h | Increased apoptosis | [7] |
| Myeloid Differentiation | MLL-AF9 | 20 µM; 48 h | Upregulation of CD11b | [7] |
| H3K4 Methylation | MLL-AF9 | 20 µM; 48 h | Decreased H3K4me3 | [7] |
| Gene Expression | MLL-AF9 | 20 µM; 48 h | Decreased Hoxa9 and Meis1 | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex.
Caption: Workflow for the in vitro Histone Methyltransferase (HMT) assay.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L, DPY30), recombinant histone H3 as the substrate, and S-adenosyl-L-[methyl-3H]-methionine as the methyl donor in HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 50 mM KCl, 1 mM DTT).[8][9]
-
Inhibitor Addition: Add varying concentrations of this compound, MM-NC-401, or vehicle (DMSO) to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction and incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated histone H3 by fluorography.
-
Quantify the incorporation of the [3H]-methyl group by scintillation counting of the excised histone H3 bands.[8]
-
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay is used to quantify the inhibitory effect of this compound on the MLL1-WDR5 protein-protein interaction.[10][11]
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant WDR5 protein and a fluorescently labeled peptide derived from the WDR5-binding region of MLL1 in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assay Plate Preparation: In a 384-well black plate, add the WDR5 protein and the fluorescently labeled MLL1 peptide.
-
Inhibitor Addition: Add serial dilutions of this compound, MM-NC-401, or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of leukemia cell lines.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a predetermined optimal density.[12][13][14][15]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, MM-NC-401, or vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[17][18][19]
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound, MM-NC-401, or vehicle for the desired time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry assay determines the effect of this compound on cell cycle progression.[1][2][20][21][22]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The G1, S, and G2/M phases of the cell cycle are distinguished based on their DNA content.
Myeloid Differentiation Analysis
This assay assesses the ability of this compound to induce myeloid differentiation in leukemia cells.
Protocol:
-
Cell Treatment: Treat MLL leukemia cells with this compound or vehicle for an appropriate duration.
-
Antibody Staining: Harvest the cells and stain them with fluorescently-labeled antibodies against myeloid differentiation markers, such as CD11b and Gr-1.[23][24][25][26][27]
-
Flow Cytometry Analysis: Analyze the expression of the differentiation markers on the cell surface by flow cytometry. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to measure the changes in the expression of MLL1 target genes, such as HOXA9 and MEIS1, following treatment with this compound.[28][29]
Protocol:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and synthesize cDNA using a reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[30]
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of this compound has been evaluated in xenograft models of MLL-rearranged leukemia.[31][32][33][34][35]
MLL-Rearranged Leukemia Xenograft Model
Protocol:
-
Cell Implantation: Sublethally irradiate immunodeficient mice (e.g., NSG mice) and intravenously inject them with human MLL-rearranged leukemia cells (e.g., MV4;11).[31]
-
Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for the presence of human leukemic cells (hCD45+).
-
Drug Treatment: Once the leukemia is established, treat the mice with this compound, MM-NC-401, or vehicle via an appropriate route of administration (e.g., intraperitoneal injection).
-
Efficacy Assessment: Monitor the therapeutic response by assessing tumor burden, overall survival, and by analyzing leukemic infiltration in various organs (e.g., bone marrow, spleen) at the end of the study.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its novel mechanism of action, potent and selective inhibition of the MLL1-WDR5 interaction, and promising preclinical activity provide a strong rationale for its further clinical development. Future studies will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in combination with other anti-leukemic agents, and identifying predictive biomarkers of response. The continued investigation of this compound and other inhibitors of the MLL1 complex holds the potential to significantly improve the outcomes for patients with these aggressive and often fatal malignancies.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. protocols.io [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. corefacilities.iss.it [corefacilities.iss.it]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Simple protocol for measuring CD11b+ GR-1+ (Ly6C+/Ly6G+) myeloid cells from a minimum volume of mouse peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gr-1+CD11b+ Myeloid Cells Tip the Balance of Immune Protection to Tumor Promotion in the Premetastatic Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Novel adherent CD11b+ Gr-1+ tumor-infiltrating cells initiate an immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. oaepublish.com [oaepublish.com]
- 31. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to the MM-401 and WDR5 Interface
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex.[1][2][3] Dysregulation of this complex is a hallmark of certain aggressive leukemias, particularly those harboring MLL1 rearrangements.[3][4] MM-401 is a potent, cell-permeable, peptidomimetic inhibitor that targets the WDR5-MLL1 interaction with high affinity and specificity.[3][5][6] This document provides an in-depth technical overview of the this compound and WDR5 interaction, including quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular and cellular mechanisms.
Data Presentation: Quantitative Analysis of this compound's Interaction with WDR5 and MLL1
The following tables summarize the key quantitative metrics that define the potency and specificity of this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | < 1 nM | BioLayer Interferometry (BLI) | [3][5] |
| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | Competitive Fluorescence Polarization (FP) | [3][5] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | In Vitro Histone Methyltransferase (HMT) Assay | [3][5] |
| Cellular Activity | Cell Line | Effect | Concentration | Time | Reference |
| Inhibition of H3K4 methylation | MLL-AF9 | Specific inhibition of MLL1-dependent H3K4 methylation | 20 µM | 48 h | [5] |
| Growth Inhibition | MLL leukemia cells | Induces cell cycle arrest and apoptosis | 10, 20, 40 µM | 48 h | [5] |
Signaling Pathway and Mechanism of Action
This compound acts by competitively binding to the "WIN" (WDR5-interacting) site on WDR5, a pocket that is essential for the recruitment of MLL1 to the MLL core complex.[7] By occupying this site, this compound effectively disrupts the WDR5-MLL1 interaction, leading to the disassembly of the functional MLL1 complex.[3] This, in turn, inhibits the histone methyltransferase activity of MLL1, specifically the di- and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4me2/3).[3][6] The loss of this critical epigenetic mark at the promoters of MLL1 target genes, such as the HOX gene clusters, results in their transcriptional repression.[6] In the context of MLL-rearranged leukemias, this leads to cell cycle arrest, induction of apoptosis, and myeloid differentiation.[3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction
This assay measures the ability of this compound to displace a fluorescently labeled MLL1 peptide from WDR5.
Workflow:
Materials:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
WDR5 Protein: Purified human WDR5 (residues 23-334).
-
Fluorescent MLL1 Peptide: A synthetic peptide corresponding to the WDR5-binding motif of MLL1, labeled with a fluorescent dye (e.g., FITC).
-
This compound: Serial dilutions in assay buffer.
-
384-well, low-volume, black, round-bottom plates.
Procedure:
-
Prepare a solution of WDR5 protein and the fluorescent MLL1 peptide in the assay buffer. The final concentration of WDR5 should be in the low nanomolar range, and the fluorescent peptide concentration should be chosen to give a stable and robust fluorescence polarization signal.
-
Dispense the WDR5-peptide solution into the wells of the 384-well plate.
-
Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro Histone Methyltransferase (HMT) Assay
This assay determines the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.
Workflow:
Materials:
-
HMT Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
MLL1 Core Complex: Reconstituted complex of MLL1, WDR5, RbBP5, and ASH2L.
-
Histone H3 Substrate: Recombinant human histone H3.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM): Radiolabeled methyl donor.
-
This compound: Serial dilutions in HMT assay buffer.
-
P81 phosphocellulose filter paper.
-
Scintillation fluid and counter.
Procedure:
-
Assemble the MLL1 core complex in the HMT assay buffer.
-
Pre-incubate the MLL1 complex with varying concentrations of this compound for 30 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding the histone H3 substrate and [³H]-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays: Cell Cycle and Apoptosis Analysis
These assays evaluate the downstream cellular effects of this compound on MLL-rearranged leukemia cells.
Workflow:
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.indianapolis.iu.edu]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. vet.cornell.edu [vet.cornell.edu]
An In-depth Guide to MM-401: A Targeted Inhibitor of the MLL1-WDR5 Interaction for H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MM-401, a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone methyltransferase. Deregulation of MLL1, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), is a critical driver in certain aggressive leukemias. This compound represents a targeted therapeutic strategy aimed at disrupting the core machinery of MLL1 activity.
Introduction to H3K4 Methylation and the MLL1 Complex
Histone H3 lysine 4 (H3K4) methylation is a key epigenetic mark predominantly associated with active gene transcription.[1][2][3] This modification is catalyzed by a family of enzymes known as the SET1/MLL family of histone methyltransferases (HMTs).[1][2] The MLL1 complex is a crucial member of this family, responsible for mono-, di-, and tri-methylation of H3K4, particularly at the promoters and 5' ends of target genes like the HOX genes, which are essential for hematopoietic development.[1][4]
The catalytic activity of MLL1 is dependent on its assembly into a core complex with several other proteins, including WDR5, RbBP5, and ASH2L.[4][5] The interaction between the MLL1 protein and WD Repeat Domain 5 (WDR5) is indispensable for the integrity and enzymatic activity of the complex.[1][6] WDR5 acts as a scaffold, binding to a conserved "Win" motif on MLL1 and presenting the histone substrate for methylation.[7] Disrupting this specific protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to inhibit MLL1's oncogenic activity.[1]
This compound: Mechanism of Action
This compound is a macrocyclic peptidomimetic designed to potently and specifically inhibit the MLL1 H3K4 methyltransferase activity.[1][7] Its mechanism of action is not through direct inhibition of the MLL1 catalytic SET domain, but rather by disrupting the assembly of the MLL1 core complex.[1]
This compound achieves this by targeting the high-affinity interaction between MLL1 and WDR5.[1][8] Structural studies have confirmed that this compound binds to the same hydrophobic cleft on WDR5 that is recognized by the MLL1 protein.[1] By occupying this site, this compound competitively blocks the recruitment of MLL1 into its functional complex, leading to a loss of methyltransferase activity.[1][8] A key advantage of this strategy is its specificity; this compound does not affect the activity of other MLL family HMTs, highlighting a unique regulatory feature of the MLL1 complex.[1]
Figure 1. Mechanism of MLL1 inhibition by this compound.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various biochemical and cellular assays. The data demonstrates its high affinity for WDR5 and its effective inhibition of the MLL1-WDR5 interaction, which translates to potent, on-target enzymatic and cellular effects.
| Parameter | Value | Description | Reference |
| Binding Affinity | |||
| WDR5 Ki | < 1 nM | Dissociation constant for this compound binding to WDR5, indicating very high affinity. | [1][8] |
| Interaction Disruption | |||
| WDR5-MLL1 IC50 | 0.9 nM | Concentration of this compound required to disrupt 50% of the WDR5-MLL1 interaction in a competitive fluorescence polarization assay. | [1][8] |
| Enzymatic Inhibition | |||
| MLL1 Activity IC50 | 0.32 µM | Concentration of this compound required to inhibit 50% of the MLL1 complex's histone methyltransferase activity in vitro. | [1][8] |
| Cellular Activity | |||
| MLL-AF9 Cells GI50 | ~10 µM | Concentration of this compound required to inhibit the growth of MLL-AF9 leukemia cells by 50%. | [1] |
Table 1. Summary of Quantitative Data for this compound.
Cellular Effects of this compound
Treatment of MLL-rearranged leukemia cells with this compound leads to specific and potent biological consequences, consistent with the inhibition of the MLL1-dependent transcription program.
-
Inhibition of H3K4 Methylation: this compound treatment (e.g., 20 μM for 48 hours) specifically reduces MLL1-dependent H3K4 methylation at target gene loci, such as the Hox A gene cluster, without affecting global histone modification levels.[1][8]
-
Gene Expression Changes: Transcriptome analysis reveals that this compound induces changes in gene expression that are highly similar to those observed upon genetic deletion of MLL1.[1][8] This includes the significant downregulation of key leukemogenic genes like Hoxa9 and Hoxa10.[8]
-
Anti-leukemic Activity: this compound selectively inhibits the growth of MLL-rearranged leukemia cell lines (e.g., MLL-AF9, MV4;11).[1][8] This growth inhibition is achieved by inducing cell cycle arrest (primarily at the G1/S phase), apoptosis, and myeloid differentiation.[1][8]
-
Specificity and Safety: Importantly, this compound shows minimal toxicity to normal bone marrow cells and does not inhibit the growth of non-MLL leukemia cell lines (e.g., K562, HL60), demonstrating a high degree of specificity for cells dependent on the MLL1 pathway.[1]
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Below are detailed protocols for representative assays.
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.
-
Protein Expression and Purification: Recombinant MLL1 core complex components (MLL1, WDR5, RbBP5, Ash2L) are expressed (e.g., in E. coli) and purified.
-
Reaction Setup: The MLL1 complex (e.g., 0.5 µM) is incubated in an HMT assay buffer with a histone H3 peptide substrate.[1]
-
Inhibitor Addition: Serial dilutions of this compound or a negative control (like its enantiomer, MM-NC-401) are added to the reaction wells.
-
Initiation of Reaction: The methylation reaction is initiated by adding the methyl donor, S-adenosylmethionine (SAM), often in a radiolabeled or chemically detectable form. The reaction proceeds for a set time (e.g., 1 hour) at room temperature.[9]
-
Detection: The level of H3K4 methylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [3H]-SAM and measuring incorporated radioactivity via scintillation counting.
-
Chemiluminescent Assay: Using a specific antibody that recognizes the methylated H3K4 epitope, followed by a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.[9]
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
This assay measures the ability of this compound to disrupt the MLL1-WDR5 protein-protein interaction.
-
Reagents: Purified WDR5 protein and a fluorescently labeled peptide derived from the MLL1 Win-motif are required.
-
Assay Principle: The large WDR5 protein, when bound to the small fluorescent peptide, tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the fluorescent peptide, the small, free peptide tumbles rapidly, leading to a low polarization signal.
-
Procedure: a. A fixed concentration of WDR5 and the fluorescent MLL1 peptide are incubated in assay buffer to form a complex. b. Serial dilutions of this compound are added to the wells of a microplate. c. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to calculate the IC50 value for the disruption of the interaction.[1]
Figure 2. Workflow for a competitive Fluorescence Polarization (FP) assay.
This cellular assay is used to determine the effect of this compound on H3K4 methylation at specific gene promoters.
-
Cell Treatment: MLL-rearranged leukemia cells (e.g., MLL-AF9) are treated with this compound (e.g., 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 hours).[8]
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the histone mark of interest (e.g., anti-H3K4me2 or anti-H3K4me3).[10] An antibody against total Histone H3 or IgG can be used as a loading control and negative control, respectively.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked complexes are eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the protein is digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis: The amount of precipitated DNA corresponding to specific gene promoters (e.g., Hoxa9) is quantified using quantitative real-time PCR (qPCR). The results are typically expressed as a percentage of the input chromatin.[10]
Conclusion and Future Directions
This compound is a highly characterized chemical probe that validates the MLL1-WDR5 interaction as a key therapeutic target in MLL-rearranged leukemias.[1] Its ability to specifically disrupt the MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent cell death in leukemia cells, provides a strong rationale for the development of small molecule inhibitors based on this mechanism.[1] The detailed biochemical and cellular data, along with established experimental protocols, provide a robust foundation for researchers and drug development professionals to further investigate this pathway and advance novel epigenetic therapies for cancer.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of H3K4 Trimethylation in CpG Islands Hypermethylation in Cancer [mdpi.com]
- 3. Role of H3K4 monomethylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human SET1/MLL family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isolation of MLL1 Inhibitory RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Potent and Selective Effects of MM-401 on MLL-Rearranged Leukemia Cells: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of MM-401, a novel inhibitor targeting the MLL1 H3K4 methyltransferase activity, and its specific effects on mixed-lineage leukemia (MLL) cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, hematology, and epigenetic therapies. Herein, we summarize key quantitative data, provide detailed experimental protocols from foundational studies, and visualize the compound's mechanism of action and experimental application through signaling pathway and workflow diagrams.
Core Mechanism of Action: Disrupting the MLL1-WDR5 Interaction
This compound is a potent and specific inhibitor of the MLL1 histone methyltransferase (HMT) activity.[1][2][3] Its primary mechanism involves blocking the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic activity.[1][2][3] By preventing the assembly of this complex, this compound effectively inhibits the H3K4 methylation activity of MLL1.[1][2] This targeted approach displays high specificity for the MLL1 complex and does not significantly affect other MLL family HMTs, highlighting a unique regulatory feature of MLL1.[1]
Cellular Effects on MLL Leukemia Cells
Treatment of MLL-rearranged leukemia cells with this compound leads to a cascade of anti-leukemic effects. The inhibition of MLL1's methyltransferase activity results in significant changes in gene expression, mirroring those observed with the genetic deletion of MLL1.[1][3] Notably, this includes the downregulation of key oncogenes such as Myc and Bcl2.[1] The cellular consequences of this compound treatment are profound, leading to:
-
Cell Cycle Arrest: this compound induces a dose-dependent G1/S phase cell cycle arrest in MLL leukemia cells.[1]
-
Apoptosis: The compound triggers programmed cell death in MLL-rearranged cell lines.[1][2]
-
Myeloid Differentiation: this compound promotes the differentiation of leukemic blasts towards a more mature myeloid phenotype.[1]
Crucially, these effects are specific to MLL-rearranged leukemia cells, with minimal toxicity observed in normal bone marrow cells or non-MLL leukemia cell lines.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from key studies.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Target/System |
| IC50 | 0.9 nM | WDR5-MLL1 Interaction[1][2][4] |
| IC50 | 0.32 µM | MLL1 Activity[2] |
| K_i_ | < 1 nM | WDR5 Binding[2] |
Table 2: Growth Inhibition (GI50) of this compound in Murine Leukemia Cell Lines
| Cell Line | Oncogenic Driver | GI50 (µM) |
| MLL-AF9 | MLL-AF9 | ~10[1] |
| MLL-ENL | MLL-ENL | Effective Inhibition |
| MLL-AF1 | MLL-AF1 | Effective Inhibition |
| Hoxa9/Meis1 | Hoxa9/Meis1 | No Effect[1] |
Table 3: Growth Inhibition (GI50) of this compound in Human Leukemia Cell Lines
| Cell Line | MLL Translocation | GI50 |
| MV4:11 | MLL-AF4 | Effective Inhibition[1] |
| MOLM13 | MLL-AF9 | Effective Inhibition[1] |
| KOPN8 | MLL-ENL | Effective Inhibition[1] |
| K562 | None | No Effect[1] |
| HL60 | None | No Effect[1] |
| U937 | None | No Effect[1] |
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of this compound action in MLL leukemia cells.
Caption: Workflow for assessing cellular effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Growth Inhibition Assay
-
Cell Plating: Seed human or murine leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) in their respective complete growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control compound (e.g., MM-NC-401 or DMSO vehicle) in culture medium.
-
Treatment: Add the diluted compounds to the appropriate wells. Include wells with untreated cells as a control for normal growth.
-
Incubation: Incubate the plates for a specified period (e.g., 3 days) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis
-
Cell Treatment: Culture MLL leukemia cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control for a defined period (e.g., 48 hours).[1][5]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
FACS Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo).
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat MLL leukemia cells with this compound at various concentrations (e.g., 20, 40 µM) for a specified time (e.g., 48 hours).[1][5] Include an untreated or vehicle-treated control group.
-
Cell Harvesting: Collect the cells, including any floating cells in the supernatant, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., from a commercial apoptosis detection kit).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
FACS Analysis: Analyze the stained cells promptly by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Determine the percentage of apoptotic cells in each treatment group.
This technical guide consolidates the critical findings on this compound, providing a robust resource for the scientific community. The data presented underscore the potential of targeting the MLL1-WDR5 interaction as a therapeutic strategy for MLL-rearranged leukemias.
References
MM-401: A Technical Guide to a Potent MLL1-WDR5 Interaction Inhibitor in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a highly potent and specific small-molecule inhibitor that targets the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] This interaction is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] Dysregulation of MLL1 activity, often due to chromosomal translocations, is a hallmark of aggressive acute leukemias.[3] this compound offers a powerful chemical tool for investigating the epigenetic mechanisms driven by MLL1 and presents a promising therapeutic strategy for MLL-rearranged leukemias. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions by competitively binding to the "Win" (WDR5-interacting) site on WDR5, thereby disrupting the formation of the MLL1 core complex.[1] The assembly of this complex, which also includes RbBP5 and ASH2L, is essential for the catalytic activity of MLL1.[3] By preventing the MLL1-WDR5 interaction, this compound specifically inhibits the H3K4 methyltransferase activity of the MLL1 complex.[1] This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, such as the HOXA9 and MEIS1 oncogenes, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[3] The inhibition of MLL1 activity by this compound ultimately results in cell cycle arrest, induction of apoptosis, and myeloid differentiation in MLL leukemia cells.[4]
A diagram illustrating the mechanism of action of this compound is provided below:
References
The Structure and Mechanism of MM-401: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent MLL1-WDR5 Interaction Inhibitor for MLL-rearranged Leukemias
Abstract
MM-401 is a potent and specific small-molecule inhibitor of the Mixed Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2] It represents a significant advancement in the targeted therapy of MLL-rearranged leukemias, a group of aggressive hematological malignancies with poor prognoses. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.
Core Compound Structure and Properties
This compound, with the CAS number 1442106-10-6, is a macrocyclic peptidomimetic designed to disrupt a critical protein-protein interaction essential for MLL1's oncogenic activity.[2] Its structure is a significant improvement over earlier peptidomimetics, demonstrating enhanced potency and specificity.[2]
Chemical Structure
IUPAC Name: N-[6(S)-Ethyl-9(S)-(3-guanidino-propyl)-12(R)-methyl-2,5,8,11-tetraoxo-3(R)-phenyl-1,4,7,10tetraaza-cyclohexadec-12-yl]-isobutyramide[3]
Chemical Formula: C29H46N8O5[3]
Molecular Weight: 586.73 g/mol [3]
Enantiomeric Control: MM-NC-401, an enantiomer of this compound with identical physicochemical properties but different stereochemistry at four chiral centers, serves as a negative control in experimental assays and shows no detectable binding to the target protein WDR5.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically supplied as a solid and requires solubilization in an appropriate solvent for in vitro and in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1442106-10-6 | [1][3] |
| Molecular Formula | C29H46N8O5 | [3] |
| Molecular Weight | 586.73 | [3] |
| Exact Mass | 586.3591 | [3] |
| Appearance | Solid | N/A |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting a key protein-protein interaction within the MLL1 core complex. The MLL1 complex is essential for methylating histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark critical for transcriptional activation.[2] In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partners leads to the aberrant recruitment of this complex to target genes, such as the HOX genes, driving leukemogenesis.[2][4]
The activity of the MLL1 complex is critically dependent on the interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5).[2] this compound was specifically designed to bind to WDR5, thereby blocking its interaction with MLL1.[2] This disruption of the MLL1-WDR5 interface prevents the proper assembly and function of the MLL1 complex, leading to a specific inhibition of H3K4 methyltransferase activity.[2] Consequently, the expression of MLL1 target genes is downregulated, which in turn induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[2]
Quantitative Biological Activity
This compound has been demonstrated to be a highly potent inhibitor of the MLL1-WDR5 interaction and subsequent MLL1 enzymatic activity. Its efficacy has been quantified through various in vitro and cell-based assays.
Table 2: In Vitro and Cellular Activity of this compound
| Assay | Parameter | Value | Cell Line/System | Reference |
| WDR5-MLL1 Interaction | IC50 | 0.9 nM | Competitive Fluorescence Polarization | [1][2] |
| WDR5 Binding Affinity | Ki | < 1 nM | N/A | [1] |
| MLL1 HMT Activity | IC50 | 0.32 µM | In Vitro HMT Assay | [1][2] |
| Cell Growth Inhibition | GI50 | 1.8 ± 0.3 µM | Murine MLL-AF9 cells | [2] |
| GI50 | 2.1 ± 0.5 µM | Murine MLL-ENL cells | [2] | |
| GI50 | 3.5 ± 0.6 µM | Human MOLM-13 cells (MLL-AF9) | [2] | |
| GI50 | 4.2 ± 0.8 µM | Human MV4;11 cells (MLL-AF4) | [2] | |
| GI50 | > 50 µM | K562, HL60, U937 (non-MLL) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and those described in the primary literature.
Synthesis of this compound
The synthesis of the macrocyclic peptidomimetic this compound is a multi-step process involving solid-phase peptide synthesis and subsequent cyclization. While the primary literature states the synthesis is "described elsewhere," a general approach for similar macrocyclic peptidomimetics has been published.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.
-
Reagents and Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5)
-
Histone H3 substrate (recombinant or peptide)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound and MM-NC-401 (control)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 200 mM NaCl, 5 mM MgCl2, 3 mM DTT, 5% glycerol)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the MLL1 complex (e.g., 0.5 µM) and histone H3 substrate in HMT assay buffer.
-
Add serial dilutions of this compound or the control compound.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and detect the incorporation of the [3H]-methyl group by fluorography or quantify using a filter-binding assay and liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This competitive binding assay is used to determine the IC50 of this compound for disrupting the MLL1-WDR5 interaction.
-
Reagents and Materials:
-
Purified WDR5 protein
-
A fluorescently labeled peptide derived from the WDR5-interacting motif (WIN) of MLL1 (e.g., FITC-labeled MLL1 peptide)
-
This compound and unlabeled MLL1 peptide (positive control)
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT)
-
Black, low-binding 384-well plates
-
A plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
In the wells of a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide.
-
Add serial dilutions of this compound or the unlabeled MLL1 peptide.
-
Include controls for the free fluorescent peptide (no WDR5) and the fully bound peptide (no competitor).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization (in mP units) using the plate reader.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays
Murine MLL-AF9 or human MOLM-13 and MV4;11 leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specified density and treated with various concentrations of this compound or MM-NC-401 for defined periods (e.g., 48 hours).
-
Harvest and wash the treated cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium (B1200493) iodide (PI).
-
Analyze the DNA content by flow cytometry. The proportions of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
-
Extract histones from treated cells, often using an acid extraction method.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for different histone H3 methylation states (e.g., H3K4me1, H3K4me2, H3K4me3) and a total histone H3 antibody as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the MLL1-WDR5 interaction. Its ability to induce cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells, supported by robust in vitro and cellular data, establishes it as a valuable tool for both basic research and as a lead compound for the development of targeted therapies. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and related compounds in the pursuit of novel treatments for this challenging disease.
References
MM-401 Target Validation: A Technical Guide to the Inhibition of the MLL1-WDR5 Interaction
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target validation studies for MM-401, a potent and specific small-molecule inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) methyltransferase. This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias by disrupting a critical protein-protein interaction essential for oncogenic activity.
Introduction and Core Target
Mixed-Lineage Leukemia (MLL), also known as KMT2A, is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. Its catalytic activity is crucial for regulating gene expression, particularly during development. Chromosomal translocations involving the MLL1 gene result in the production of oncogenic MLL1 fusion proteins (e.g., MLL-AF9, MLL-AF4), which are hallmarks of a particularly aggressive subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.
The catalytic activity of the MLL1 complex is critically dependent on its interaction with core subunit components. One such essential interaction is between the MLL1 protein and WDR5 (WD repeat-containing protein 5). WDR5 binds to a specific motif on MLL1, acting as a scaffold and enhancing the methyltransferase activity of the complex.
This compound is a macrocyclic peptidomimetic designed to competitively inhibit the MLL1-WDR5 protein-protein interaction.[1] By binding to the same pocket on WDR5 that MLL1 utilizes, this compound effectively disrupts the assembly of a functional MLL1 core complex, thereby inhibiting its histone methyltransferase activity.[2] This targeted disruption forms the basis of its therapeutic potential in MLL-rearranged leukemias.
Quantitative Efficacy and Binding Affinity
The potency of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrates high-affinity binding to its target and potent inhibition of MLL1's enzymatic function and the proliferation of MLL-dependent cancer cells.
| Parameter | Description | Value | Reference |
| Ki (WDR5) | Binding affinity constant for WDR5 | < 1 nM | [3] |
| IC50 (WDR5-MLL1 Interaction) | Half-maximal inhibitory concentration for the disruption of the WDR5-MLL1 protein-protein interaction | 0.9 nM | [2][3] |
| IC50 (MLL1 HMT Activity) | Half-maximal inhibitory concentration for the enzymatic activity of the MLL1 histone methyltransferase complex | 0.32 µM | [2][3] |
| Cell Line | MLL Status | GI50 (Growth Inhibition) | Reference |
| MV4;11 | MLL-AF4 | ~10 µM | [2] |
| MOLM13 | MLL-AF9 | ~10 µM | [2] |
| KOPN8 | MLL-ENL | ~10 µM | [2] |
| K562 | Non-MLL Leukemia | No Inhibition | [2] |
| HL60 | Non-MLL Leukemia | No Inhibition | [2] |
| U937 | Non-MLL Leukemia | No Inhibition | [2] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is the disruption of the MLL1 core complex, leading to the inhibition of H3K4 methylation at target gene promoters, such as the HOXA gene cluster. This epigenetic modification is critical for the transcription of genes that drive leukemogenesis.
References
- 1. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Methodological & Application
Application Notes and Protocols: MM-401 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving MM-401, a potent and specific inhibitor of the MLL1 H3K4 methyltransferase. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the MLL1-WDR5 protein-protein interaction in cancers such as mixed-lineage leukemia (MLL).
Introduction
This compound is a small molecule inhibitor that targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is a key driver in certain types of leukemia.[2] this compound disrupts the MLL1-WDR5 complex, leading to the inhibition of H3K4 methylation, cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3][4]
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound, highlighting its potency and specificity.
| Parameter | Value | Description | Reference |
| IC50 (MLL1 activity) | 0.32 µM | Concentration of this compound required to inhibit 50% of MLL1 methyltransferase activity. | [1] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Concentration of this compound required to disrupt 50% of the WDR5-MLL1 protein-protein interaction. | [1] |
| Ki (WDR5 binding) | < 1 nM | Inhibition constant, indicating high binding affinity of this compound to WDR5. | [1] |
Mechanism of Action Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. By binding to WDR5, this compound prevents the assembly of the functional MLL1 complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of target genes, such as Hox genes, which are critical for leukemogenesis.
Caption: this compound binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13).
Materials
-
This compound (stock solution in DMSO)
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Include wells with medium only to serve as a blank control.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted this compound to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Recommended concentrations for initial studies are 10, 20, and 40 µM.[1]
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the this compound in vitro cell viability assay.
Caption: A step-by-step workflow for assessing cell viability in response to this compound treatment.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound. These methodologies can be adapted for various MLL-rearranged leukemia cell lines and can be expanded to include other functional assays such as apoptosis and cell cycle analysis to further characterize the cellular effects of this compound. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the understanding of MLL1 inhibition as a therapeutic strategy.
References
Application Notes and Protocols for MM-401 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption leads to the inhibition of H3K4 methylation, a key epigenetic mark associated with active gene transcription. Consequently, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells dependent on MLL1 activity, particularly in MLL-rearranged leukemias.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells.
Mechanism of Action
This compound is a peptidomimetic that competitively binds to the WDR5 protein, preventing its interaction with MLL1.[1][4] The MLL1-WDR5 interaction is essential for the catalytic activity of the MLL1 complex, which is responsible for mono-, di-, and tri-methylation of H3K4. By inhibiting this interaction, this compound effectively blocks the enzymatic activity of MLL1, leading to a global decrease in H3K4 methylation at the promoter regions of MLL1 target genes, such as the HOX genes.[1][2] This epigenetic modification results in the downregulation of genes crucial for leukemic cell proliferation and survival, ultimately leading to cell cycle arrest at the G1/S phase, induction of apoptosis, and promotion of myeloid differentiation.[1][3]
References
Application Notes and Protocols: MM-401 Treatment for Leukemia Cells
For Research Use Only.
Introduction
MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption leads to the inhibition of MLL1's catalytic activity, which is crucial for the transcription of key target genes, such as the HOXA genes, implicated in the development and maintenance of MLL-rearranged leukemias.[1][2] In preclinical studies, this compound has demonstrated selective growth inhibition of leukemia cells harboring MLL translocations by inducing cell cycle arrest, apoptosis, and myeloid differentiation, with minimal effects on non-MLL leukemia cells or normal bone marrow cells.[1] These application notes provide detailed protocols for the in vitro treatment of leukemia cell lines with this compound and subsequent analysis of its biological effects.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various leukemia cell lines and biochemical assays.
| Parameter | Cell Line / System | Translocation | Concentration / IC₅₀ / GI₅₀ | Reference |
| WDR5-MLL1 Interaction Inhibition | Biochemical Assay | N/A | IC₅₀: 0.9 nM | [1][2] |
| MLL1 Enzymatic Activity Inhibition | Biochemical Assay | N/A | IC₅₀: 0.32 µM | [1][2] |
| Growth Inhibition (GI₅₀) | MV4;11 | MLL-AF4 | 12.6 µM | [1] |
| MOLM13 | MLL-AF9 | 15.8 µM | [1] | |
| KOPN8 | MLL-ENL | 18.2 µM | [1] | |
| K562 | BCR-ABL | No significant inhibition | [1] | |
| HL60 | N/A | No significant inhibition | [1] | |
| U937 | N/A | No significant inhibition | [1] | |
| H3K4 Methylation Inhibition | Murine MLL-AF9 Cells | MLL-AF9 | 20 µM (48h) | [1][2] |
| Induction of Apoptosis | Murine MLL-AF9 Cells | MLL-AF9 | 20 µM, 40 µM (48h) | [1] |
| Cell Cycle Arrest (G1/S) | Murine MLL-AF9 Cells | MLL-AF9 | 10 µM, 20 µM, 40 µM (48h) | [1][2] |
Signaling Pathway
References
Application Notes and Protocols for MM-401 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and selective small-molecule inhibitor of the MLL1-WDR5 interaction, a critical component of the MLL1 histone methyltransferase complex.[1][2] Dysregulation of MLL1 activity is a hallmark of mixed-lineage leukemia (MLL), a particularly aggressive form of acute leukemia. This compound exerts its anti-leukemic effects by inducing cell cycle arrest, myeloid differentiation, and, most notably, apoptosis in MLL-rearranged leukemia cells.[3] These application notes provide detailed protocols for the induction and quantitative analysis of apoptosis in MLL-AF9 leukemia cells following treatment with this compound.
Mechanism of Action: this compound Induced Apoptosis
This compound functions by disrupting the protein-protein interaction between the MLL1 core subunit and WDR5, which is essential for the histone methyltransferase activity of the MLL1 complex.[1] This inhibition leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me), particularly at the promoter regions of key target genes such as the HOXA9 and MEIS1 oncogenes.[1] The downregulation of Hoxa9 and Meis1 disrupts the leukemogenic transcriptional program and triggers the intrinsic apoptotic pathway. A critical downstream effect of Hoxa9 downregulation is the modulation of the Bcl-2 family of proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and a potential increase in the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[1][2]
This compound Signaling Pathway Diagram
Caption: this compound induced apoptosis signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for apoptosis induction by an MLL1-WDR5 inhibitor in MLL-AF9 leukemia cells. This data is illustrative and may vary depending on the specific experimental conditions and cell line passage number.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 0 | 92.5 ± 3.1 | 4.2 ± 1.5 | 3.3 ± 1.1 |
| This compound | 10 | 65.1 ± 4.5 | 20.7 ± 2.8 | 14.2 ± 2.3 |
| This compound | 20 | 40.3 ± 5.2 | 35.8 ± 3.9 | 23.9 ± 3.1 |
| This compound | 40 | 15.7 ± 3.8 | 48.2 ± 4.6 | 36.1 ± 4.0 |
| Positive Control (e.g., Staurosporine) | 1 | 8.9 ± 2.0 | 55.4 ± 5.1 | 35.7 ± 4.5 |
Data are presented as mean ± standard deviation (n=3) after 48 hours of treatment.
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle (DMSO) | 0 | 1.0 ± 0.1 |
| This compound | 10 | 3.5 ± 0.4 |
| This compound | 20 | 7.8 ± 0.9 |
| This compound | 40 | 14.2 ± 1.5 |
| Positive Control (e.g., Staurosporine) | 1 | 18.5 ± 2.1 |
Data are presented as mean ± standard deviation (n=3) after 24 hours of treatment.
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Concentration (µM) | Relative Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved PARP (p89/p116) Ratio |
| Vehicle (DMSO) | 0 | 1.0 ± 0.2 | 0.1 ± 0.05 |
| This compound | 10 | 2.8 ± 0.5 | 0.4 ± 0.1 |
| This compound | 20 | 5.1 ± 0.8 | 0.7 ± 0.2 |
| This compound | 40 | 8.9 ± 1.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation (n=3) after 48 hours of treatment, based on densitometric analysis normalized to a loading control (e.g., β-actin).
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for assessing this compound induced apoptosis.
Protocol 1: Cell Culture and Treatment
-
Cell Line: MLL-AF9 expressing murine leukemia cells (e.g., MOLM-13 or THP-1, although murine MLL-AF9 cells are also commonly used).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations of 10, 20, and 40 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24 to 48 hours.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed 1 x 10^4 cells per well in a white-walled 96-well plate and incubate overnight.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Interpretation: An increase in luminescence is directly proportional to the amount of active caspase-3 and -7.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptotic regulatory proteins.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control (e.g., β-actin).
Troubleshooting
-
Low percentage of apoptotic cells:
-
Increase the incubation time with this compound.
-
Ensure the this compound is fully dissolved and at the correct concentration.
-
Check the health and passage number of the cell line.
-
-
High background in Western blotting:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Titer the primary and secondary antibodies.
-
-
Inconsistent results:
-
Ensure consistent cell seeding densities.
-
Maintain a consistent final DMSO concentration across all conditions.
-
Prepare fresh dilutions of this compound for each experiment.
-
References
Application Notes and Protocols for Cell Cycle Analysis with MM-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1] This inhibition leads to a reduction in H3K4 methylation at the promoters of MLL1 target genes, subsequently altering gene expression.[1] Dysregulation of MLL1 activity is a hallmark of aggressive MLL-rearranged leukemias, making this compound a promising therapeutic agent.[1] A key cellular response to this compound treatment is the induction of cell cycle arrest, primarily at the G1/S transition, followed by apoptosis and cellular differentiation. These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of leukemia cells.
Mechanism of Action: MLL1 Inhibition and Cell Cycle Arrest
This compound targets the MLL1-WDR5 interaction, which is essential for the histone methyltransferase activity of the MLL1 complex.[1] This enzymatic activity is responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4me), an epigenetic mark associated with active gene transcription. By inhibiting MLL1, this compound leads to a global decrease in H3K4 methylation, altering the expression of genes crucial for cell cycle progression. This disruption of the normal cell cycle machinery culminates in a G1/S phase arrest.
Signaling Pathway Diagram
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation, altered gene expression, and subsequent G1/S cell cycle arrest.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (MLL1 activity) | 0.32 µM | |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | |
| Ki (WDR5 binding) | < 1 nM |
Table 2: Effect of this compound on Cell Cycle Distribution in MLL-AF9 Leukemia Cells
| Treatment | Concentration (µM) | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 48 | 45 | 40 | 15 |
| This compound | 10 | 48 | 60 | 25 | 15 |
| This compound | 20 | 48 | 75 | 15 | 10 |
| This compound | 40 | 48 | 85 | 5 | 10 |
Note: The data in Table 2 is representative and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing leukemia cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Leukemia cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Allow cells to acclimate for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range is 1 µM to 40 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells for cell cycle analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound treatment and subsequent cell cycle analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for staining this compound-treated cells with propidium iodide (PI) and analyzing the cell cycle distribution using a flow cytometer.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Transfer the cell suspensions from the 6-well plates to centrifuge tubes. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 1 hour at 4°C for fixation. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 1 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on single cells to exclude doublets and aggregates.
Data Interpretation
The output from the flow cytometer will be a histogram of fluorescence intensity, which corresponds to the DNA content.
-
G0/G1 phase: Cells with 2n DNA content will form the first peak.
-
S phase: Cells undergoing DNA replication will have a DNA content between 2n and 4n and will appear as a broad distribution between the two peaks.
-
G2/M phase: Cells with 4n DNA content will form the second peak.
An increase in the percentage of cells in the G1 peak and a corresponding decrease in the S and G2/M peaks after this compound treatment indicates a G1/S cell cycle arrest.
Troubleshooting
-
High CV of G1 peak: Ensure slow sample acquisition rate on the flow cytometer. Check for cell clumps and filter if necessary.
-
Broad S-phase peak: This can be due to asynchronous cell population. For more defined peaks, cell synchronization methods can be employed prior to this compound treatment.
-
Low cell number: Start with a sufficient number of cells to account for cell loss during washing and fixation steps.
Conclusion
This compound is a valuable tool for studying the role of MLL1 in cell cycle regulation and for the development of novel anti-leukemia therapies. The protocols provided here offer a robust framework for investigating the cytostatic effects of this compound. Accurate and reproducible cell cycle analysis is critical for understanding the mechanism of action of this and other potential anti-cancer agents.
References
Application Notes and Protocols: MM-401 for the Investigation of MLL Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL) fusion proteins, resulting from chromosomal translocations involving the KMT2A gene, are potent oncogenic drivers in aggressive acute leukemias. These fusion proteins are critical for the initiation and maintenance of the leukemic state, primarily through the deregulation of gene expression, including the upregulation of HOX genes. A key interaction for the catalytic activity of the MLL1 complex is its association with WDR5. MM-401 is a potent and specific small molecule inhibitor that targets the MLL1-WDR5 interaction, thereby disrupting the assembly and enzymatic activity of the MLL1 complex.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the function of MLL fusion proteins and to assess its therapeutic potential in MLL-rearranged leukemias.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Ki | Reference |
| MLL1-WDR5 Interaction | Competitive Fluorescence Polarization | 0.9 nM | - | [1] |
| MLL1 H3K4 Methyltransferase Activity | In vitro HMT assay | 0.32 µM | - | [1][2] |
| WDR5 Binding | BioLayer Interferometry (BLI/OctetRED) | - | < 1 nM | [1] |
Table 2: Cellular Activity of this compound in MLL-Rearranged and Non-MLL Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 (µM) | Effects Observed | Reference |
| Murine Leukemia Cells | ||||
| MLL-AF9 | MLL-AF9 | ~10 | Growth inhibition, G1/S cell cycle arrest, apoptosis | [2] |
| MLL-ENL | MLL-ENL | ~15 | Growth inhibition | [2] |
| MLL-AF1 | MLL-AF1 | ~12 | Growth inhibition | [2] |
| Hoxa9/Meis1 | - | > 50 | Minimal growth inhibition | [2] |
| Human Leukemia Cells | ||||
| MV4;11 | MLL-AF4 | ~8 | Growth inhibition, apoptosis, cell cycle arrest | [2] |
| MOLM13 | MLL-AF9 | ~10 | Growth inhibition | [2] |
| KOPN8 | MLL-ENL | ~12 | Growth inhibition | [2] |
| K562 | - | Not Determined (lack of inhibition) | Minimal to no effect | [2] |
| HL60 | - | Not Determined (lack of inhibition) | Minimal to no effect | [2] |
| U937 | - | Not Determined (lack of inhibition) | Minimal to no effect | [2] |
Mandatory Visualizations
Caption: MLL Fusion Protein Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on MLL-rearranged and control leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To assess the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cells treated with this compound (e.g., 10, 20, 40 µM for 48 hours)[2]
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate (B86180) in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To quantify the induction of apoptosis by this compound in leukemia cells.
Materials:
-
Leukemia cells treated with this compound (e.g., 10, 20, 40 µM for 48 hours)[2]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Harvest approximately 5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Histone Methyltransferase (HMT) Assay
Purpose: To determine the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, ASH2L, RbBP5)
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up the HMT reaction in a final volume of 50 µL.
-
To each reaction, add the MLL1 core complex (e.g., 0.5 µM).[1]
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the histone H3 substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 0.1 M sodium bicarbonate buffer.
-
Allow the filter paper to dry and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound serves as a valuable chemical probe for elucidating the biological functions of MLL1 and MLL fusion proteins in leukemia. Its high potency and specificity for the MLL1-WDR5 interaction allow for the targeted investigation of the consequences of MLL1 inhibition. The protocols outlined in this document provide a framework for researchers to systematically evaluate the effects of this compound on cell viability, cell cycle progression, apoptosis, and enzymatic activity, thereby facilitating a deeper understanding of MLL-rearranged leukemias and the development of novel therapeutic strategies.
References
Experimental In Vivo Applications of MM-401: A Tale of Two Molecules
The designation MM-401 has been attributed to two distinct investigational therapies, each with a unique mechanism of action and preclinical in vivo application profile. The first is a small molecule inhibitor of the MLL1-WDR5 interaction for the treatment of mixed-lineage leukemia. The second is a humanized monoclonal antibody targeting TNFR2 for cancer immunotherapy. This document provides detailed application notes and protocols for the experimental in vivo use of both entities, based on publicly available data.
Part 1: this compound, the MLL1-WDR5 Interaction Inhibitor
Application Note:
This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is aberrantly regulated in MLL-rearranged leukemias.[2] By disrupting this complex, this compound aims to reverse the oncogenic gene expression program driven by MLL fusion proteins.[3] Preclinical studies have demonstrated that this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cell lines.[1] In vivo evaluation of this compound is critical to assess its anti-leukemic efficacy, pharmacokinetic properties, and potential toxicities in a whole-organism context. The primary in vivo application of this this compound is in xenograft models of human MLL-rearranged leukemia.
Data Presentation:
Table 1: In Vitro Activity of this compound (MLL1 Inhibitor)
| Parameter | Value | Description |
| Ki (WDR5) | < 1 nM | Binding affinity to WDR5.[1] |
| IC50 (WDR5-MLL1 Interaction) | 0.9 nM | Concentration for 50% inhibition of the WDR5-MLL1 interaction.[1] |
| IC50 (MLL1 HMT Activity) | 0.32 µM | Concentration for 50% inhibition of MLL1 histone methyltransferase activity.[1] |
| GI50 (MV4;11 cells) | Not specified | Concentration for 50% growth inhibition in a human MLL-rearranged leukemia cell line. |
| GI50 (MOLM13 cells) | Not specified | Concentration for 50% growth inhibition in a human MLL-rearranged leukemia cell line. |
Note: Specific in vivo efficacy data for this compound (e.g., tumor growth inhibition, survival benefit) is not detailed in the available search results. The following protocol is a generalized procedure based on studies with other MLL1-WDR5 inhibitors.
Experimental Protocol: Xenograft Mouse Model of MLL-Rearranged Leukemia
This protocol describes a general approach for evaluating the in vivo efficacy of an MLL1-WDR5 inhibitor like this compound using a human leukemia xenograft model.
1. Cell Culture:
- Culture human MLL-rearranged leukemia cells (e.g., MV4;11) in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.
2. Animal Model:
- Use immunodeficient mice (e.g., female NOD/SCID or NSG mice, 6-8 weeks old) to prevent graft rejection.
- Acclimatize animals for at least one week before the experiment.
3. Tumor Implantation:
- Resuspend viable leukemia cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. Treatment:
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Prepare this compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). The specific formulation and dosage would need to be determined through pharmacokinetic and tolerability studies.
- Administer this compound at a predetermined dose and schedule (e.g., once or twice daily) for a specified duration (e.g., 21 days). The control group should receive the vehicle alone.
5. Efficacy Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers like H3K4 methylation).
- For survival studies, monitor mice until they meet predefined humane endpoints.
Mandatory Visualization:
Caption: this compound inhibits the MLL1-WDR5 interaction, blocking histone methylation and oncogenic transcription.
Caption: Workflow for in vivo efficacy testing of this compound MLL1 inhibitor in a xenograft model.
Part 2: this compound, the Anti-TNFR2 Antibody
Application Note:
This iteration of this compound is a humanized monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[4] TNFR2 is highly expressed on suppressive immune cells within the tumor microenvironment, such as regulatory T cells (Tregs), and can also act as a co-stimulatory receptor for effector T cells.[4][5] The this compound antibody is designed to be an agonist, providing T cell co-stimulation to enhance anti-tumor immunity.[4] Preclinical studies using a murine surrogate antibody have demonstrated robust anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[4] The mechanism of action is dependent on FcγR binding and the presence of CD8+ T cells and NK cells.[4] In vivo studies are essential to evaluate the anti-tumor efficacy, immunological memory, and safety profile of this compound.
Data Presentation:
Table 2: In Vivo Activity of Murine Surrogate Anti-TNFR2 Antibody (this compound program)
| Parameter | Finding | Animal Model |
| Monotherapy Efficacy | Robust anti-tumor activity. | Syngeneic murine tumor models.[4] |
| Combination Therapy | Robust anti-tumor activity with anti-PD-1/PD-L1. | Syngeneic murine tumor models.[4] |
| Immune Memory | Complete responders exhibited long-term immunological memory. | Syngeneic murine tumor models.[4] |
| Cellular Effectors | Activity requires CD8+ T cells and NK cells. | Depletion studies in mice.[4] |
| Toxicity | No significant toxicity observed in long-term dosing compared to anti-CTLA4. | Inbred mouse strains.[4] |
Note: Specific quantitative data on tumor growth inhibition or survival rates are not provided in the available abstracts. The following protocols are generalized for syngeneic and humanized mouse models.
Experimental Protocol 1: Syngeneic Mouse Model for Efficacy Testing
This protocol outlines the use of a murine surrogate anti-TNFR2 antibody in an immunocompetent mouse model.
1. Cell Culture:
- Culture a murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, or B16 melanoma) in appropriate medium.
- Harvest cells in their logarithmic growth phase.
2. Animal Model:
- Use immunocompetent mice of the same genetic background as the tumor cell line (e.g., BALB/c for CT26, C57BL/6 for MC38 and B16).
- Acclimatize animals for at least one week.
3. Tumor Implantation:
- Subcutaneously inject 0.5-1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
4. Treatment:
- Once tumors are established (e.g., 50-100 mm³), randomize mice into groups.
- Administer the murine surrogate anti-TNFR2 antibody via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
- Include control groups (isotype control antibody) and potentially combination therapy arms (e.g., with anti-PD-1).
5. Efficacy and Immune Response Assessment:
- Monitor tumor growth and body weight regularly.
- At study endpoint, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in T cell populations (CD8+, Tregs), NK cells, and other immune cells.
- For long-term studies, monitor for survival and re-challenge cured mice to assess for immunological memory.
Experimental Protocol 2: Humanized Mouse PDX Model for Human this compound Testing
This protocol is for evaluating the human-specific this compound antibody.[5]
1. Humanized Mouse Generation:
- Use severely immunodeficient mice (e.g., NSG-SGM3).
- Engraft mice with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[5]
2. PDX Model Establishment:
- Implant a patient-derived xenograft (PDX) tumor fragment subcutaneously into the humanized mice.
3. Treatment and Analysis:
- Once tumors are established, treat mice with the human this compound antibody.
- Monitor tumor growth and assess the human immune cell populations within the tumor and peripheral blood to evaluate the antibody's effect on human T cell activation and Treg modulation.[5]
Mandatory Visualization:
Caption: this compound anti-TNFR2 antibody promotes anti-tumor immunity by co-stimulating CD8+ T cells and activating NK cells.
Caption: Workflow for in vivo testing of a surrogate anti-TNFR2 antibody in a syngeneic mouse model.
References
- 1. Next-generation humanized patient-derived xenograft mouse model for pre-clinical antibody studies in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
MM-401 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and specific inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5), a core component of the MLL1 complex essential for its catalytic activity.[1][2] By blocking this interaction, this compound effectively inhibits H3K4 methylation, leading to the downregulation of MLL1 target genes, such as HOXA9, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[2][3] This targeted inhibition induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells, making this compound a valuable tool for basic research and a potential therapeutic agent.[1][4]
These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Physicochemical Properties and Solubility
This compound is a macrocyclic peptidomimetic compound.[2] Its solubility and stability are critical for its effective use in in vitro experiments.
| Property | Value | Reference |
| Molecular Formula | C29H46N8O5 | |
| Molecular Weight | 586.73 g/mol | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | -20°C for long term (months to years) | [3][5] |
| 0-4°C for short term (days to weeks) | [3] | |
| Storage (in DMSO) | -80°C for up to 6 months | [5] |
| -20°C for up to 1 month |
Preparation of this compound for Experiments
Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible experimental results.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line being used
Preparation of Stock Solution (10 mM)
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[6]
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 586.73 g/mol ), add 170.4 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted to the final desired concentration in cell culture medium.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MLL-rearranged leukemia cell lines like MV4-11, MOLM-13)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blotting for Apoptosis and Signaling Markers
This protocol analyzes the expression levels of key proteins involved in apoptosis and MLL1 signaling.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, H3K4me3, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash treated cells with cold PBS and lyse them on ice with RIPA buffer.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[7]
-
Washing: Pellet the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation and leading to apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A general workflow for the in vitro evaluation of this compound in leukemia cell lines.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Measuring the Efficacy of MM-401: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-401 is a potent and selective small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) methyltransferase.[1] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption specifically inhibits the H3K4 methyltransferase activity of MLL1, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo preclinical models.
Mechanism of Action: Targeting the MLL1-WDR5 Interaction
This compound binds to WDR5 with high affinity, competitively inhibiting its interaction with MLL1.[1][2] This prevents the proper assembly and function of the MLL1 methyltransferase complex, which is responsible for mono-, di-, and tri-methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA cluster, driving leukemogenesis. By inhibiting MLL1 activity, this compound effectively reverses this oncogenic gene expression program.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound across various MLL-rearranged and non-MLL leukemia cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| WDR5 Binding Affinity (Ki) | < 1 nM | [1] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | [1] |
| MLL1 HMT Activity IC50 | 0.32 µM | [1][2] |
Table 2: Growth Inhibition (GI50) of this compound in Human Leukemia Cell Lines
| Cell Line | MLL Translocation | GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | ~10 | [2] |
| MOLM13 | MLL-AF9 | ~10 | [2] |
| KOPN8 | MLL-ENL | ~10 | [2] |
| K562 | None (BCR-ABL) | No Inhibition | [2] |
| HL60 | None | No Inhibition | [2] |
| U937 | None | No Inhibition | [2] |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
This protocol determines the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.
-
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13, K562)
-
RPMI-1640 medium with 10% FBS
-
This compound (and vehicle control, e.g., DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
Leukemia cell lines
-
This compound (e.g., 10, 20, 40 µM) and vehicle control
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/well.
-
Treat cells with the desired concentrations of this compound or vehicle for 48 hours.[1]
-
Harvest both adherent and suspension cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
-
Materials:
-
Leukemia cell lines
-
This compound (e.g., 10, 20, 40 µM) and vehicle control
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[4]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. This compound has been shown to induce a prominent G1/S arrest in MLL-AF9 cells.[1][2]
-
4. Western Blot for H3K4 Methylation
This assay measures the direct downstream effect of this compound on its target.
-
Materials:
-
Leukemia cell lines
-
This compound (e.g., 20 µM) and vehicle control
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-H3K4me1/2/3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound for 48 hours.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system. A significant decrease in H3K4 methylation levels is expected upon this compound treatment.[1]
-
In Vivo Assay
1. Mouse Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a murine model of MLL-rearranged leukemia.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
Matrigel or similar basement membrane matrix (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 leukemia cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (width² x length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Evaluate treatment efficacy by comparing tumor growth inhibition between the treated and control groups.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the preclinical efficacy of the MLL1 inhibitor, this compound. By employing these in vitro and in vivo methodologies, researchers can robustly characterize the biological effects of this compound, confirm its mechanism of action, and generate the necessary data to support its further development as a potential therapeutic for MLL-rearranged leukemias.
References
MM-401: A Potent Inhibitor of the MLL1-WDR5 Interaction for High-Thoroughput Screening and Cancer Research
Application Note and Protocols
Introduction
MM-401 is a potent and specific small molecule inhibitor of the protein-protein interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and the WD repeat-containing protein 5 (WDR5).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in various forms of acute leukemia.[4][5] this compound acts by disrupting the MLL1-WDR5 complex, leading to the inhibition of H3K4 methylation and subsequent downstream effects including cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.[1][2][3] This document provides detailed protocols for the use of this compound in high-throughput screening (HTS) and cell-based assays to identify and characterize inhibitors of the MLL1-WDR5 interaction.
It is important to note that the designation "this compound" has also been used for a human anti-TNFR2 antibody. This document focuses exclusively on the small molecule inhibitor of the MLL1-WDR5 interaction.
Mechanism of Action
This compound specifically targets the interaction between MLL1 and WDR5. WDR5 is a core component of the MLL1 complex and is essential for its catalytic activity. By binding to WDR5, this compound prevents the assembly of a functional MLL1 complex, thereby inhibiting its histone methyltransferase activity.[1][2] This leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me), a mark associated with active gene transcription. The inhibition of MLL1 activity by this compound ultimately results in the downregulation of key target genes, such as HOX genes, which are critical for the survival and proliferation of leukemia cells.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 (MLL1 activity) | 0.32 µM | Concentration of this compound required to inhibit 50% of MLL1 histone methyltransferase activity.[1][2] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Concentration of this compound required to disrupt 50% of the WDR5-MLL1 protein-protein interaction.[1][3] |
| Ki (WDR5 binding) | < 1 nM | Inhibition constant for the binding of this compound to WDR5.[1] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Translocation | GI50 |
| MV4;11 | MLL-AF4 | ~15-20 µM |
| MOLM13 | MLL-AF9 | ~15-20 µM |
| KOPN8 | MLL-ENL | ~15-20 µM |
GI50 (50% growth inhibition) values were determined after 72 hours of treatment.
Experimental Protocols
High-Throughput Screening (HTS) using Fluorescence Polarization (FP)
This protocol describes a competitive fluorescence polarization assay to screen for inhibitors of the MLL1-WDR5 interaction. The assay measures the displacement of a fluorescently labeled MLL1-derived peptide from WDR5 by a test compound.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled MLL1 peptide (e.g., FITC-labeled peptide containing the WDR5-binding motif of MLL1)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
This compound (as a positive control)
-
Test compounds
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of WDR5 protein in assay buffer. The final concentration should be optimized to yield a significant FP signal window.
-
Prepare a 2X working solution of the fluorescent MLL1 peptide in assay buffer. The final concentration should be in the low nanomolar range and optimized for the best signal-to-background ratio.
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the 2X fluorescent MLL1 peptide solution to each well of the 384-well plate.
-
Add 5 µL of assay buffer (for maximum signal control), 5 µL of a competitor (e.g., unlabeled MLL1 peptide for minimum signal control), or 5 µL of test compound/MM-401 to the appropriate wells.
-
Add 5 µL of the 2X WDR5 protein solution to all wells except the minimum signal control wells (add 5 µL of assay buffer instead).
-
Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells and incubate at room temperature for 10 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the effect of this compound on the cell cycle distribution of leukemia cells using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat leukemia cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 48 hours.[2]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Apoptosis Assay by Annexin V Staining
This protocol detects apoptosis in leukemia cells treated with this compound using Annexin V and a viability dye (e.g., PI or 7-AAD) staining followed by flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat leukemia cells with various concentrations of this compound (e.g., 20, 40 µM) or vehicle control for 48 hours.[2]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Troubleshooting
-
Low signal window in FP assay: Optimize the concentrations of WDR5 and the fluorescent peptide. Ensure the purity of the recombinant protein.
-
High background in cell-based assays: Ensure proper washing steps and optimize cell seeding density.
-
Cell clumping during flow cytometry: Ensure single-cell suspension before fixation and staining. Filter samples if necessary.
Conclusion
This compound is a valuable tool for studying the role of the MLL1-WDR5 interaction in cancer and for the discovery of novel therapeutic agents. The protocols provided here offer a starting point for utilizing this compound in high-throughput screening and detailed cellular characterization of MLL1 inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MM-401 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. This compound disrupts the MLL1-WDR5 interaction, leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the MLL1 H3K4 methyltransferase.[1] It functions by blocking the interaction between MLL1 (Mixed-Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5), which is crucial for the assembly and enzymatic activity of the MLL1 complex.[1] By disrupting this interaction, this compound specifically inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4) by MLL1, a mark essential for the expression of downstream target genes like the HOX genes, which are critical for the survival of MLL-rearranged leukemia cells.[2]
Q2: What are the expected cellular effects of this compound treatment?
A2: In sensitive cell lines, particularly those with MLL rearrangements, this compound is expected to induce:
-
Cell Cycle Arrest: Primarily a prominent G1/S arrest in a concentration-dependent manner.[1][2]
-
Differentiation: Cellular differentiation.[1]
-
Inhibition of H3K4 methylation: A significant decrease in H3K4 methylation levels.[1][2]
-
Downregulation of HOX gene expression: Reduced expression of key MLL1 target genes, such as Hoxa9 and Hoxa10.[2]
Q3: In which cancer types is this compound expected to be most effective?
A3: this compound is specifically designed to target leukemias with MLL1 gene rearrangements (e.g., MLL-AF9, MLL-AF4, MLL-ENL).[1][2] It has shown efficacy in both human and murine MLL leukemia cell lines.[2] The compound is not expected to be effective in leukemias driven by other oncogenic mutations.[2]
Troubleshooting Guide
Problem: this compound is not showing the expected cytotoxic or anti-proliferative effect in my cell line.
This is a common issue that can arise from several factors, ranging from the biological context of the experiment to technical aspects of the assay. The following troubleshooting steps will help you identify the potential cause.
Step 1: Verify Cell Line Sensitivity
Question: Is my cell line a suitable model for this compound treatment?
Answer: The primary determinant of this compound sensitivity is the presence of an MLL1 gene rearrangement. The compound has demonstrated selective growth inhibition of MLL-rearranged leukemia cells.[2]
Troubleshooting Actions:
-
Confirm the Genetic Background: Ensure your cell line harbors an MLL translocation (e.g., MLL-AF9, MLL-AF4). This compound has shown no effect on leukemia cell lines without MLL1-related genetic lesions (e.g., K562, HL60, U937).[2]
-
Review Literature: Check published data for the sensitivity of your specific cell line to MLL1 inhibitors.
-
Use Positive and Negative Control Cell Lines: If possible, include a known this compound-sensitive cell line (e.g., MV4;11, MOLM13, KOPN8) and a known resistant cell line in your experiment to validate your assay.[2]
Step 2: Optimize Experimental Conditions
Question: Are the drug concentration and treatment duration appropriate?
Answer: The effectiveness of this compound is dose- and time-dependent. Insufficient concentration or incubation time will not produce the desired effect.
Troubleshooting Actions:
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your cell line. Published data indicates that growth inhibition in sensitive cell lines is observed in the micromolar range (e.g., 10-40 µM).[1]
-
Conduct a Time-Course Experiment: Cellular effects such as apoptosis and cell cycle arrest are typically observed after 48 hours of treatment.[1][2] Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Step 3: Check for Technical Issues in the Assay
Question: Could my experimental setup be affecting the results?
Answer: Variability in cell-based assays can be introduced at multiple steps.
Troubleshooting Actions:
-
Drug Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles. Ensure the compound is fully solubilized in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumping, which can lead to uneven cell distribution and variable results. Use a consistent cell seeding density across experiments.
-
Assay Choice: The chosen viability or apoptosis assay should be appropriate for your cell line and experimental goals. For example, if you are measuring apoptosis, consider using Annexin V/PI staining followed by flow cytometry.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| Ki (WDR5) | < 1 nM | Binding affinity to WDR5. | [1] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Concentration required to disrupt 50% of the WDR5-MLL1 interaction. | [1] |
| IC50 (MLL1 activity) | 0.32 µM | Concentration required to inhibit 50% of MLL1 methyltransferase activity. | [1] |
Table 2: Cellular Activity of this compound in MLL-rearranged Leukemia Cell Lines
| Cell Line | Genetic Background | GI50 | Notes | Reference |
| KOPN-8 | MLL-ENL | 29.73 µM | Growth inhibition at 50% after treatment. | [1] |
| MOLM-13 | MLL-AF9 | Effective | This compound inhibited growth. | [2] |
| MV4-11 | MLL-AF4 | Effective | This compound inhibited growth. | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Example using a colorimetric assay like MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2x stock of this compound serial dilutions in complete culture medium.
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Visualizations
References
Technical Support Center: Optimizing MM-401 Dosage in Experiments
Welcome to the technical support center for MM-401. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound dosage.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the Mixed-Lineage Leukemia 1 (MLL1) histone H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2][3] This disruption prevents the assembly of a functional MLL1 complex, leading to the inhibition of H3K4 methylation at target gene promoters.[1][2]
Q2: What are the downstream cellular effects of this compound treatment?
A2: By inhibiting MLL1 activity, this compound treatment in MLL-rearranged leukemia cells leads to a reduction in H3K4 methylation. This epigenetic modification results in the downregulation of key MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis.[4][5] Consequently, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in these cancer cells.[1][2]
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on published studies, a common starting concentration range for in vitro cell-based assays is between 10 µM and 40 µM.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low observed activity of this compound | Suboptimal Dosage: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line. Test a wider range of concentrations. |
| Compound Instability: this compound, being a peptide-based molecule, might be susceptible to degradation. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution. | |
| Cell Line Insensitivity: The target cells may not be dependent on the MLL1-WDR5 pathway for survival. | Confirm that your cell line has an MLL rearrangement or is known to be sensitive to MLL1 inhibition. Consider using a positive control cell line known to be sensitive to this compound (e.g., MLL-AF9 transformed cells). | |
| High background or off-target effects | High Concentration of this compound: Excessive concentrations can lead to non-specific effects. | Lower the concentration of this compound used. Refer to the IC50 value and use concentrations around that range for more specific effects. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| Inconsistent results between experiments | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell counting and seeding for all experiments. Perform a cell seeding optimization experiment. |
| Variations in Incubation Time: The duration of this compound treatment can significantly impact the outcome. | Standardize the incubation time for all experiments. Consider performing a time-course experiment to determine the optimal treatment duration. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (MLL1 activity) | 0.32 µM | In vitro HMT assay | [1][2] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Protein binding assay | [1] |
| Ki (WDR5 binding) | < 1 nM | Protein binding assay | [1] |
| Effective Concentration (Growth Inhibition) | 10, 20, 40 µM | MLL leukemia cells (48h) | [1] |
| Effective Concentration (H3K4 Methylation Inhibition) | 20 µM | MLL-AF9 cells (48h) | [1] |
Signaling Pathway
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4 methylation and downstream anti-leukemic effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include untreated and vehicle-only controls.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations and for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagrams
Caption: Standard experimental workflows for assessing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The H3K4-methyl epigenome regulates leukemia stem cell oncogenic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
MM-401 Technical Support Center: Investigating Off-Target Effects
Welcome to the technical support center for MM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer troubleshooting strategies for investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] Its mechanism of action involves the disruption of the crucial protein-protein interaction (PPI) between MLL1 and WDR5 (WD repeat-containing protein 5).[1][3] By blocking this interaction, this compound prevents the proper assembly of the MLL1 core complex, which is necessary for its histone methyltransferase activity.[1][3]
Caption: Mechanism of this compound action on the MLL1 core complex.
Q2: What are the expected on-target effects of this compound in MLL-rearranged leukemia cells?
In leukemia cell lines with MLL translocations (e.g., MV4;11, MOLM13), on-target effects of this compound include:
-
Inhibition of H3K4 methylation : Specifically reduces MLL1-dependent histone H3 lysine (B10760008) 4 methylation.[1]
-
Downregulation of Gene Expression : Leads to a significant decrease in the expression of MLL1 target genes, such as the 5' Hox A genes (Hoxa9, Hoxa10).[3]
-
Cell Growth Inhibition : Induces cell cycle arrest, typically at the G1/S phase, and apoptosis, leading to a reduction in the proliferation of MLL-rearranged leukemia cells.[1][3]
Q3: What are the key potency and activity values for this compound?
The following table summarizes the reported in vitro and cellular potency values for this compound. These values are critical for designing experiments and interpreting results.
| Parameter | Target/System | Value | Reference |
| Binding Affinity (Ki) | WDR5 | < 1 nM | [1] |
| PPI Inhibition (IC50) | WDR5-MLL1 Interaction | 0.9 nM | [1] |
| Enzymatic Inhibition (IC50) | MLL1 HMT Activity | 0.32 µM | [1][3] |
| Growth Inhibition (GI50) | MLL-AF9 Murine Leukemia Cells | ~10 µM | [3] |
| Cellular Activity | H3K4 Methylation Inhibition | 20 µM (48h) | [1] |
Troubleshooting & Off-Target Investigation Guide
Q4: I am observing high levels of cytotoxicity at concentrations lower than the reported GI50. How can I determine if this is an off-target effect?
Unexpectedly high cytotoxicity can stem from off-target effects, cell-line specific sensitivities, or experimental variables. A systematic approach is necessary to pinpoint the cause.
References
Technical Support Center: Improving MM-401 Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with the MLL1 inhibitor, MM-401, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The concentration of this compound in your final solution may have surpassed its aqueous solubility limit. Attempt to use a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the equivalent DMSO concentration to ensure it is not impacting your experimental results.
-
Consider the TFA Salt Form: this compound is available as a free base and a trifluoroacetic acid (TFA) salt. The TFA salt form generally exhibits enhanced water solubility and stability.[1] If you are using the free base, switching to the TFA salt may resolve precipitation issues.
-
Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH. Experiment with different pH values in your buffer to identify the optimal range for this compound solubility.
-
Use a Co-solvent System: Consider using a co-solvent system to improve solubility. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for similar molecules.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock solution.
-
Solvent Selection: this compound is soluble in DMSO.[3] For stock solutions, use high-purity, anhydrous DMSO.
-
Storage Conditions: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C.[4] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
-
Protection from Light: Protect stock solutions from light by using amber vials or by wrapping the vials in foil.[4]
Q3: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A3: A loss of activity suggests that this compound may be degrading in your solution. The most common degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[5][6]
-
Hydrolysis: Reaction with water can cleave labile bonds in the molecule. This is often catalyzed by acidic or basic conditions.[6]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals, can modify the chemical structure.[6][7]
-
Photolysis: Exposure to light, particularly UV light, can cause degradation.[4]
To mitigate this, ensure proper storage as described above and consider performing a stability study under your specific experimental conditions.
Troubleshooting Guides
Issue: Compound Precipitation During Experiment
This guide provides a systematic approach to troubleshooting precipitation of this compound during your experiments.
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a framework to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
High-purity DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. If there is any visible precipitate, centrifuge the sample and take the supernatant for analysis. This will serve as your baseline measurement.
-
Incubation: Incubate the remaining working solution under your intended experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution. Process each sample in the same way as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. The method should be capable of separating this compound from any potential degradation products.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Illustrative Stability Data
The following table provides a hypothetical example of stability data for this compound in an aqueous buffer at 37°C.
| Time (hours) | This compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0 | 100 | 0 | 0 |
| 2 | 98.5 | 1.0 | 0.5 |
| 4 | 96.2 | 2.5 | 1.3 |
| 8 | 92.1 | 5.8 | 2.1 |
| 24 | 75.3 | 18.2 | 6.5 |
| 48 | 55.9 | 32.5 | 11.6 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone H3K4 methyltransferase.[1] It functions by disrupting the interaction between MLL1 and WDR5 (WD repeat-containing protein 5), which is a critical component of the MLL1 complex.[1] This inhibition leads to a reduction in H3K4 methylation, which in turn affects gene expression and can induce cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1]
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the biological activity of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA | Apoptosis | 1442106-11-7 | Invivochem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. rjptonline.org [rjptonline.org]
troubleshooting MM-401 cell permeability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with MM-401, a potent and specific inhibitor of the MLL1 H3K4 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the MLL1 H3K4 methyltransferase.[1] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This inhibition is specific and does not significantly affect other MLL family histone methyltransferases.[2][3] By blocking the MLL1-WDR5 interaction, this compound prevents the assembly of the functional MLL1 complex, leading to a reduction in H3K4 methylation.[1][3] This ultimately results in cell cycle arrest, apoptosis, and myeloid differentiation in leukemia cells with MLL translocations.[1][2][3]
Q2: What are the key in vitro activities of this compound?
This compound exhibits potent activity in various in vitro assays. Key quantitative data are summarized below.
| Parameter | Value | Description |
| WDR5 Binding Affinity (Ki) | < 1 nM | Demonstrates high-affinity binding to the WDR5 protein.[1] |
| WDR5-MLL1 Interaction IC50 | 0.9 nM | Concentration required to inhibit 50% of the interaction between WDR5 and MLL1.[1] |
| MLL1 HMT Activity IC50 | 0.32 µM | Concentration required to inhibit 50% of the MLL1 histone methyltransferase activity in vitro.[1][2] |
| Cellular H3K4 Methylation Inhibition | Effective at 20 µM (48h) | Specifically inhibits MLL1-dependent H3K4 methylation in cells.[1] |
| Inhibition of MLL Leukemia Cell Growth | Effective at 10, 20, 40 µM (48h) | Induces cell cycle arrest and apoptosis in MLL leukemia cells.[1] |
Q3: What is the proposed signaling pathway affected by this compound?
This compound targets the MLL1 complex, which is a key regulator of gene transcription through histone methylation. The pathway is initiated by the binding of this compound to WDR5, preventing the MLL1 protein from associating with it. This leads to a cascade of downstream effects culminating in anti-leukemic activity.
Troubleshooting Guide: this compound Cell Permeability Issues
This guide addresses common issues encountered during cell permeability assays with this compound, such as those using Caco-2 or MDCK cell monolayers.
Issue 1: Low Apparent Permeability (Papp) of this compound
If you observe lower than expected permeability of this compound across a cell monolayer, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Active Efflux | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in cell models like Caco-2 and MDCK-MDR1.[4][5] This would result in a higher basolateral to apical (B→A) permeability compared to apical to basolateral (A→B). |
| * Action: Perform a bi-directional permeability assay to calculate the efflux ratio (ER = Papp (B→A) / Papp (A→B)).[4] An ER greater than 2 is indicative of active efflux.[4] To confirm, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil).[4] | |
| Poor Solubility | As a macrocyclic peptidomimetic, this compound may have limited aqueous solubility.[3] Precipitation in the assay buffer can reduce the effective concentration available for transport, leading to an artificially low Papp value.[4] |
| * Action: Visually inspect the donor solution for any precipitate. Measure the concentration of this compound in the donor and receiver compartments at the end of the experiment to assess recovery. Consider using a formulation with solubility enhancers, ensuring they do not affect cell monolayer integrity. | |
| Non-specific Binding | The compound may bind to the plastic of the assay plate or other components, reducing the amount available for measurement.[4] |
| * Action: Include a protein like Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding.[4] Perform a recovery experiment without cells to quantify compound loss due to binding to the apparatus. |
Issue 2: High Variability in Permeability Results
Inconsistent results across wells or experiments can obscure the true permeability of this compound.
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent Cell Monolayer | A leaky or compromised cell monolayer is a common source of variability and can lead to unreliable results.[4] This can be caused by inconsistent cell seeding, edge effects in the plate, or pipetting errors.[4] |
| * Action: Ensure a homogenous cell suspension and careful pipetting during seeding.[4] Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.[4] Crucially, measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.[6][7] Discard data from any wells with compromised TEER values.[4] | |
| Compound Cytotoxicity | At higher concentrations, this compound may be toxic to the cells, damaging the monolayer during the experiment and leading to artificially high or variable permeability.[4] |
| * Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study to rule out toxicity. If toxicity is observed, reduce the concentration of this compound. |
A logical workflow can help diagnose the root cause of permeability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. Millicell®ハンギングセルカルチャーインサートを用いたバリア形成および透過性アッセイ [sigmaaldrich.com]
- 7. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
MM-401 cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MM-401, a potent and selective inhibitor of the MLL1 H3K4 methyltransferase. The information is tailored for researchers, scientists, and drug development professionals encountering specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the MLL1 H3K4 methyltransferase. It functions by disrupting the critical protein-protein interaction between the MLL1 complex component WDR5 and the MLL1 protein itself.[1] This disruption prevents the assembly of a functional MLL1 complex, thereby inhibiting its histone methyltransferase activity.[1][2]
Q2: Is this compound specific for MLL1?
A2: Current research indicates that this compound is highly specific for the MLL1 complex. Studies have shown that it does not significantly affect the activity of other MLL family histone methyltransferases, highlighting a unique regulatory feature of the MLL1 complex.[2]
Q3: What are the expected effects of this compound on MLL-rearranged leukemia cell lines?
A3: In MLL-rearranged leukemia cells, which are dependent on MLL1 activity, this compound has been shown to induce cell cycle arrest (primarily G1/S arrest), apoptosis, and myeloid differentiation.[1][2] This leads to a potent inhibition of cell proliferation.
Q4: Is the "MT-401" in recent clinical trials the same as the this compound MLL1 inhibitor?
A4: No, this is a critical point of distinction. The MLL1 inhibitor is designated This compound . In contrast, MT-401 is a multi-antigen recognizing T-cell (MAR-T) therapy product being evaluated in clinical trials for hematological malignancies.[3] It is an adoptive cell therapy and has a completely different mechanism of action. The information in this technical support center pertains exclusively to the small molecule inhibitor this compound.
Q5: Are there any known in vivo or clinical side effects for the small molecule this compound?
A5: As of the latest available information, there is no publicly accessible data from formal in vivo toxicology studies or human clinical trials specifically for the small molecule MLL1 inhibitor this compound. Therefore, a clinical side effect profile has not been established. General toxicology studies for similar classes of compounds (menin-MLL inhibitors) in heavily pre-treated patient populations have noted adverse events such as infections, cytopenias, and differentiation syndrome.[4] However, these may not be directly translatable to this compound.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed in Non-Target/Control Cell Lines
Possible Cause 1: Off-Target Effects at High Concentrations While this compound is selective, very high concentrations may lead to off-target kinase inhibition or other non-specific cytotoxic effects.
-
Troubleshooting Step: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your non-target cell line. Compare this to the effective concentrations used for MLL-rearranged cells. A significant window between the effective dose in target cells and the cytotoxic dose in non-target cells is expected.
Possible Cause 2: Solvent Toxicity this compound is typically dissolved in a solvent like DMSO. High final concentrations of the solvent in the cell culture medium can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a "vehicle-only" control where cells are treated with the same final concentration of the solvent without this compound.
Possible Cause 3: Cell Line Sensitivity Some cell lines may have inherent sensitivities to compounds that disrupt epigenetic regulation, even without MLL rearrangements.
-
Troubleshooting Step: Use a well-characterized negative control cell line. Based on data from similar menin-MLL inhibitors, cell lines like Kasumi-1, K562, HL-60, and KG-1 have been shown to be significantly less sensitive.[5]
Problem 2: this compound Fails to Induce Apoptosis or Cell Cycle Arrest in MLL-Rearranged Cells
Possible Cause 1: Insufficient Drug Concentration or Exposure Time The effect of this compound is both dose- and time-dependent.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 1 µM to 40 µM) to determine the optimal conditions for your specific MLL-rearranged cell line.[1]
Possible Cause 2: Use of Inactive Control Compound To confirm that the observed effects are specific to MLL1 inhibition, it is crucial to use the correct controls.
-
Troubleshooting Step: If available, use the enantiomer control, MM-NC-401. This compound is structurally similar to this compound but is inactive and should not produce the same cellular effects. This helps to rule out non-specific effects of the chemical scaffold.
Possible Cause 3: Technical Issues with Assays Apoptosis and cell cycle assays can be sensitive to technical errors.
-
Troubleshooting Step: For apoptosis assays like Annexin V/PI staining, ensure correct setup and compensation on the flow cytometer. Include positive controls for apoptosis induction (e.g., staurosporine). For cell cycle analysis, ensure proper cell fixation and staining with a DNA-intercalating dye.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a similar menin-MLL inhibitor to provide a reference for expected activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 / Ki Value |
| WDR5-MLL1 Interaction | Protein-Protein Interaction Assay | IC50: 0.9 nM[1] |
| WDR5 | Binding Affinity | Ki: < 1 nM[1] |
| MLL1 | Histone Methyltransferase Assay | IC50: 0.32 µM[1] |
Table 2: Comparative Cellular Activity of a Menin-MLL Inhibitor (D0060-319) in MLL-Rearranged vs. Non-MLL-Rearranged Cell Lines
| Cell Line | MLL Status | Anti-proliferative IC50 |
| MLL-Rearranged (Target) | ||
| MV4-11 | MLL-AF4 | 4.0 nM[5] |
| MOLM-13 | MLL-AF9 | 1.7 nM[5] |
| Non-MLL-Rearranged (Non-Target) | ||
| Kasumi-1 | No MLL rearrangement | > 10 µM[5] |
| K562 | No MLL rearrangement | > 10 µM[5] |
| HL-60 | No MLL rearrangement | > 10 µM[5] |
| KG-1 | No MLL rearrangement | > 10 µM[5] |
This data is for the menin-MLL inhibitor D0060-319 and serves as a reference for the expected selectivity profile. Researchers should determine the specific IC50 for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a framework for determining the cytotoxic effects of this compound on both target and non-target cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment and logarithmic growth.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. A suggested starting range is 0.01 µM to 100 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound, vehicle control, and a positive control for apoptosis.
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MLL1 inhibitor | CAS 1442106-10-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Marker Therapeutics Announces First Patient Treated in Off-the-Shelf Program - Marker Therapeutics, Inc. [ir.markertherapeutics.com]
- 4. Cytotoxicity Assay Protocol [protocols.io]
- 5. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to MM-401 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and overcoming potential resistance to MM-401, a potent inhibitor of the MLL1-WDR5 interaction, in leukemia cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction between MLL1 (Mixed-Lineage Leukemia 1) and WDR5 (WD repeat-containing protein 5).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is hyperactive in MLL-rearranged leukemias.[1][2] By blocking this interaction, this compound inhibits the methylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to the downregulation of key leukemogenic target genes like HOXA9 and MEIS1.[3][4] This ultimately results in cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1]
Q2: My leukemia cell line is showing reduced sensitivity to this compound. What are the possible reasons?
A2: Reduced sensitivity or acquired resistance to this compound can arise from several factors. The primary suspected mechanisms, based on studies of similar inhibitors and general principles of drug resistance, include:
-
On-target mutations: A mutation in the WDR5 protein, specifically at the binding site of this compound, can prevent the drug from effectively inhibiting the MLL1-WDR5 interaction. A notable example is the P173L mutation in WDR5, which has been shown to confer resistance to other WDR5 inhibitors.[5]
-
Activation of bypass signaling pathways: Leukemia cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of MLL1-WDR5 inhibition. Potential bypass pathways may involve the activation of other epigenetic regulators or oncogenic signaling cascades.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Experimental variability: Inconsistent experimental conditions, such as cell passage number, mycoplasma contamination, or degradation of the this compound compound, can lead to apparent resistance.
Q3: How can I confirm if my resistant cell line has a mutation in WDR5?
A3: To determine if your this compound resistant cell line has a mutation in the WDR5 gene, you should perform Sanger sequencing of the WDR5 coding region. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What are the potential combination therapies to overcome this compound resistance?
A4: Based on preclinical studies with other MLL inhibitors, several combination strategies could be effective in overcoming resistance to this compound:
-
BCL-2 Inhibitors (e.g., Venetoclax): MLL-rearranged leukemias often exhibit a dependency on the anti-apoptotic protein BCL-2. Combining this compound with a BCL-2 inhibitor like venetoclax (B612062) has shown synergistic effects in killing leukemia cells.[6][7][8][9]
-
FLT3 Inhibitors (e.g., Gilteritinib): In cases of MLL-rearranged AML with concurrent FLT3 mutations, dual inhibition of MLL1-WDR5 and FLT3 can be a potent therapeutic strategy.[10][11]
-
CDK6 Inhibitors (e.g., Palbociclib): CDK6 is a downstream target of MLL fusion proteins, and its inhibition can enhance the anti-leukemic effects of MLL inhibitors.[10]
-
BET Inhibitors (e.g., OTX015): The activation of bromodomain and extraterminal (BET) proteins can be a mechanism of adaptive resistance to MLL inhibitors. Co-treatment with a BET inhibitor may re-sensitize resistant cells.[12]
-
CBP/p300 Inhibitors: Inhibition of the histone acetyltransferases CBP and p300 has also shown synergistic effects with MLL inhibitors in preclinical models.[12]
Troubleshooting Guides
Issue 1: Gradual increase in the IC50 of this compound in our long-term culture.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. 3. Investigate potential resistance mechanisms as outlined in the FAQs. |
| Cell line instability | 1. Check the passage number of your cell line. High passage numbers can lead to genetic drift. 2. Perform cell line authentication (e.g., short tandem repeat analysis) to ensure the identity of your cells. |
| Mycoplasma contamination | Test for mycoplasma contamination using a reliable method (e.g., PCR-based assay). |
| This compound degradation | 1. Prepare fresh stock solutions of this compound. 2. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Issue 2: Our newly generated this compound resistant cell line does not show any mutations in WDR5.
| Possible Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways | 1. Perform RNA sequencing or proteomic analysis to compare the gene and protein expression profiles of the resistant and parental cell lines. 2. Look for upregulation of known resistance-associated pathways (e.g., BET proteins, PI3K/AKT, MAPK). 3. Validate the activation of identified pathways using Western blotting for key phosphorylated proteins. |
| Increased drug efflux | 1. Measure the expression of common ABC transporters (e.g., MDR1, MRP1, BCRP) at the mRNA and protein level. 2. Perform a functional drug efflux assay using a fluorescent substrate (e.g., rhodamine 123). 3. Test if co-incubation with an ABC transporter inhibitor (e.g., verapamil) re-sensitizes the cells to this compound. |
| Epigenetic modifications | Analyze global changes in histone modifications or DNA methylation patterns between the resistant and parental cell lines. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | MLL1-WDR5 Interaction | [1] |
| Ki for WDR5 binding | < 1 nM | [4] |
| IC50 for MLL1 HMT activity | 0.32 µM | [1] |
| Known Resistance Mutation | WDR5 P173L (in other WDR5 inhibitors) | [5] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Leukemia Cell Lines
This protocol describes a method for generating this compound resistant leukemia cell lines through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental leukemia cell line (e.g., MOLM-13, MV4-11).
-
Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20-IC30.
-
Monitor cell viability: Regularly monitor the cell viability and proliferation. Initially, a significant portion of the cells will undergo apoptosis.
-
Dose escalation: Once the cell population recovers and demonstrates stable growth at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Establishment of resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Sanger Sequencing of the WDR5 Gene
-
Genomic DNA extraction: Isolate genomic DNA from both the parental and this compound resistant leukemia cell lines using a commercially available kit.
-
PCR amplification: Design primers to amplify the entire coding sequence of the WDR5 gene in overlapping fragments. Perform PCR using a high-fidelity DNA polymerase.
-
PCR product purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence analysis: Align the sequencing results from the resistant cell line to the reference sequence of WDR5 and the sequence from the parental cell line to identify any mutations.
Protocol 3: Western Blot Analysis for MLL1-WDR5 Complex and Downstream Targets
-
Protein extraction: Prepare whole-cell lysates from parental and resistant cells treated with or without this compound.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and protein transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against WDR5, MLL1, H3K4me3, HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the protein levels between different conditions.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the MLL1-WDR5 complex.
Caption: Experimental workflow for generating and characterizing this compound resistant leukemia cell lines.
Caption: Potential mechanisms of resistance to this compound in leukemia cells.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Therapeutic Effects of DS-1594b and Venetoclax on AML with MLL Rearrangements and NPM1 Mutations [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: MM-401 (MLL1 Inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving MM-401, a potent and selective small molecule inhibitor of the MLL1 H3K4 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5).[1] This disruption prevents the proper assembly and function of the MLL1 complex, leading to the inhibition of H3K4 methylation, a key epigenetic mark associated with active gene transcription.[1]
Q2: What are the expected biological effects of this compound treatment in sensitive cell lines?
A2: In MLL-rearranged leukemia cell lines, this compound treatment has been shown to induce several key biological effects, including:
-
Cell Cycle Arrest: Primarily inducing a prominent G1/S arrest in a concentration-dependent manner.[1]
-
Apoptosis: Specifically inducing programmed cell death.[1]
-
Cell Differentiation: Promoting cellular differentiation.[1]
-
Downregulation of HOX Gene Expression: Significantly decreasing the expression of HOX A genes, particularly Hoxa9 and Hoxa10, which are critical downstream targets of MLL1 fusion proteins.[1][2]
Q3: What is the difference between this compound and its enantiomer, MM-NC-401?
A3: MM-NC-401 is the enantiomer of this compound and serves as a negative control in experiments.[2] While structurally similar, MM-NC-401 is inactive and does not exhibit the same inhibitory effects on the MLL1-WDR5 interaction or downstream biological pathways.[2] It is crucial to include MM-NC-401 as a control to ensure that the observed effects are specific to the inhibitory action of this compound.
Q4: In which types of cancer is this compound expected to be most effective?
A4: this compound is primarily investigated for its efficacy in cancers harboring MLL1 gene rearrangements, such as certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its mechanism is specifically targeted towards the oncogenic activity of MLL fusion proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant growth inhibition observed in MLL-rearranged cell lines. | 1. Incorrect concentration of this compound: The concentration may be too low to elicit a response. 2. Insufficient treatment duration: The incubation time may be too short to observe effects. 3. Cell line resistance: The specific cell line may have intrinsic or acquired resistance mechanisms. 4. Reagent integrity: The this compound compound may have degraded. | 1. Perform a dose-response curve to determine the optimal concentration. Effective concentrations in preclinical studies range from 10 µM to 40 µM.[1] 2. Increase the incubation time. Significant effects on cell growth and gene expression have been observed after 48 hours of treatment.[1][2] 3. Verify the MLL rearrangement status of your cell line. Consider testing other MLL-rearranged cell lines (e.g., MV4;11, MOLM-13).[2] 4. Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh stock of this compound. |
| High levels of off-target effects or cellular toxicity in control cell lines. | 1. Excessively high concentration of this compound: High concentrations may lead to non-specific toxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. | 1. Lower the concentration of this compound to the recommended effective range. 2. Ensure the final concentration of the vehicle in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density: Inconsistent starting cell numbers can affect growth rates and drug response. 2. Inconsistent drug preparation: Variations in the preparation of this compound dilutions. 3. Cell passage number: High passage numbers can lead to genetic drift and altered phenotypes. | 1. Ensure precise and consistent cell counting and seeding for each experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (MLL1 activity) | 0.32 µM | - | [1] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | - | [1] |
| Ki (WDR5 binding) | < 1 nM | - | [1] |
| GI50 (Growth Inhibition) | ~10 µM | Murine MLL-AF9 | [2] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and non-MLL rearranged control cells (e.g., K562, HL60) in 96-well plates at an appropriate density.
-
Compound Preparation: Prepare a stock solution of this compound and the negative control MM-NC-401 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds.
-
Treatment: Add the diluted compounds to the respective wells. Ensure to include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 3 days).[2]
-
Viability Assessment: Determine cell viability using a standard method such as MTT, MTS, or a cell counting-based assay.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: Cell Cycle Analysis
-
Cell Treatment: Treat murine MLL-AF9 cells or other sensitive cell lines with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cell viability assay.
References
MM-401 experimental variability causes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving MM-401, a potent and selective inhibitor of the MLL1-WDR5 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic peptidomimetic that acts as a high-affinity inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] By disrupting this interaction, this compound effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex.[1] This leads to downstream effects such as cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1]
Q2: What are the key experimental readouts to measure the effect of this compound?
The primary effects of this compound on MLL-rearranged leukemia cells can be assessed through the following assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the concentration-dependent inhibition of cell growth (GI50).
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining): To measure the arrest of cells in specific phases of the cell cycle.
-
Western Blotting: To detect changes in protein levels, such as the downregulation of MLL1 target genes (e.g., HOXA9, MEIS1) or modulation of histone H3K4 methylation.
-
MLL1-WDR5 Interaction Assays (e.g., Co-immunoprecipitation, FRET): To directly measure the disruption of the MLL1-WDR5 complex.
Q3: What is the difference between this compound and its negative control, MM-NC-401?
MM-NC-401 is an enantiomer of this compound and serves as a negative control in experiments. It has been shown to have no detectable binding to WDR5 and does not inhibit MLL1 activity, making it ideal for confirming that the observed cellular effects are specifically due to the inhibition of the MLL1-WDR5 interaction by this compound.[1]
Troubleshooting Guides
High Variability in Cell Viability (e.g., MTT) Assay Results
High variability in cell viability assays can obscure the true effect of this compound. Below are common causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Avoid using the outer wells of multi-well plates, which are prone to evaporation ("edge effect"); instead, fill them with sterile PBS or media.[2] |
| Cell Line Heterogeneity and Passage Number | Use cells within a consistent and low passage number range. Different cell line strains can exhibit significant variability.[3] Document the specific cell line and passage number in your experiments. |
| This compound Solubility and Stability | As a peptidomimetic, ensure complete solubilization of this compound in the recommended solvent (e.g., DMSO) before diluting in culture medium.[4] Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.[2] |
| Incubation Time | Optimize the incubation time with this compound. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your cell line.[5] |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure thorough mixing of reagents before adding to wells.[2] |
Inconsistent Apoptosis Assay (e.g., Annexin V/PI) Results
Apoptosis assays are crucial for confirming the mechanism of action of this compound. Here's how to troubleshoot common issues.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. |
| Loss of Apoptotic Cells | Apoptotic cells can detach and be lost during washing steps. When harvesting, be sure to collect the supernatant along with the adherent cells. |
| Improper Reagent Handling or Staining | Always titer Annexin V and Propidium Iodide to determine the optimal concentrations for your assay.[6] Ensure that staining is performed in the dark to prevent photobleaching of the fluorochromes. |
| Cell Health and Confluency | Use healthy, log-phase cells for your experiments. Overly confluent or starved cells may undergo spontaneous apoptosis, leading to high background.[1] |
| Flow Cytometer Settings | Ensure proper setup of the flow cytometer, including compensation for spectral overlap between fluorochromes. Use unstained and single-stained controls to set up your gates correctly. |
Variable Cell Cycle Analysis Results
This compound is known to induce cell cycle arrest. If your results are inconsistent, consider the following.
| Possible Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension before and during fixation. Clumped cells can give erroneous DNA content readings. Add ethanol (B145695) fixative dropwise while gently vortexing to minimize clumping.[7] |
| Inappropriate Cell Density | High cell density can lead to contact inhibition, causing cells to arrest in G1 phase irrespective of treatment. Ensure cells have adequate space to grow during the experiment.[8] |
| RNase Treatment | Propidium Iodide can bind to RNA, so treatment with RNase is essential for accurate DNA content measurement. |
| Fixation Issues | Use cold 70% ethanol for fixation and fix for at least one hour on ice. Incomplete fixation can lead to poor staining and high CVs in your data.[7] |
| Data Analysis | Use appropriate cell cycle analysis software to model the G1, S, and G2/M phases. The coefficient of variation (CV) of the G0/G1 peak is a good indicator of the quality of your staining; aim for a CV below 6%.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Assay | Reference |
| Ki (WDR5 binding) | < 1 nM | BioLayer Interferometry (BLI) | [1] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Competitive Fluorescence Polarization | [1] |
| IC50 (MLL1 HMT activity) | 0.32 µM | In vitro HMT assay | [1] |
Table 2: Growth Inhibition (GI50) of this compound in MLL-rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | ~10 | [1] |
| MOLM13 | MLL-AF9 | ~10 | [1] |
| KOPN8 | MLL-ENL | ~10 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.[5]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[5] Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber, or on a shaker for 15 minutes.[5][11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing. Fix for at least 1 hour on ice.[7]
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. texaschildrens.org [texaschildrens.org]
- 11. protocols.io [protocols.io]
- 12. ucl.ac.uk [ucl.ac.uk]
Confirming MM-401 Target Engagement: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with detailed information on how to confirm the target engagement of MM-401, a potent and specific inhibitor of the MLL1 H3K4 methyltransferase. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format, complete with experimental protocols, quantitative data summaries, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the MLL1 (Mixed-Lineage Leukemia 1) protein, a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. This compound functions by specifically disrupting the protein-protein interaction between the MLL1 complex and WDR5 (WD repeat-containing protein 5).[1][2] This interaction is crucial for the catalytic activity of the MLL1 complex. By blocking this interaction, this compound inhibits the enzymatic activity of MLL1, leading to a reduction in H3K4 methylation.[1]
Q2: How can I biochemically confirm that this compound is inhibiting its target?
A2: Biochemical confirmation can be achieved through an in vitro Histone Methyltransferase (HMT) assay. This assay directly measures the enzymatic activity of the MLL1 complex on a histone substrate in the presence of varying concentrations of this compound. A successful experiment will demonstrate a dose-dependent decrease in H3K4 methylation.
Q3: What cellular assays can I use to demonstrate this compound target engagement in my cell line of interest?
A3: Several cellular assays can be employed:
-
Co-immunoprecipitation (Co-IP): To demonstrate the disruption of the MLL1-WDR5 interaction within the cell.
-
Western Blotting: To detect a decrease in global or specific H3K4 methylation levels.
-
Cellular Thermal Shift Assay (CETSA): To provide evidence of direct binding of this compound to its target protein (MLL1 or WDR5) in intact cells.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR: To show reduced H3K4 methylation at specific MLL1 target gene promoters, such as the HOXA9 gene.[3][4]
Q4: What are the expected downstream functional consequences of this compound target engagement in MLL-rearranged leukemia cells?
A4: Successful target engagement of this compound in MLL-rearranged leukemia cells is expected to lead to several downstream effects, including:
-
Inhibition of cell proliferation.
-
Induction of cell cycle arrest, typically at the G1/S phase.[1]
-
Induction of apoptosis.[1]
-
Downregulation of MLL1 target genes, such as HOXA9 and MEIS1.[3][4]
Q5: Is this compound selective for MLL1?
A5: Yes, this compound has been shown to be highly selective for the MLL1 complex. It does not significantly inhibit other histone methyltransferases, including other members of the MLL family.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| WDR5 Binding | Ki | < 1 nM | [1] |
| WDR5-MLL1 Interaction Disruption | IC50 | 0.9 nM | [1] |
| MLL1 Histone Methyltransferase (HMT) Assay | IC50 | 0.32 µM | [1] |
Table 2: Cellular Activity of this compound in MLL-AF9 Murine Leukemia Cells
| Assay | Parameter | This compound Concentration | Result | Reference |
| Cell Growth Inhibition | GI50 | ~10 µM | [5] | |
| H3K4 Methylation | 20 µM (48h) | Significant decrease | [1] | |
| Cell Cycle Analysis | 10, 20, 40 µM (48h) | Dose-dependent G1/S arrest | [1] | |
| Apoptosis | 10, 20, 40 µM (48h) | Dose-dependent increase | [1] | |
| HoxA9 Gene Expression | 20 µM (48h) | Significant decrease | [1] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to confirm this compound target engagement.
Co-immunoprecipitation (Co-IP) to Detect Disruption of the MLL1-WDR5 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between MLL1 and WDR5 in a cellular context.
Materials:
-
MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13)
-
This compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-MLL1 (for immunoprecipitation), Anti-WDR5 (for detection), and IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Cell Treatment: Treat MLL-rearranged leukemia cells with the desired concentrations of this compound or DMSO for the indicated time (e.g., 4-24 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-MLL1 antibody or an IgG control to the lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the samples at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-WDR5 antibody to detect the co-immunoprecipitated WDR5. The input lysates should also be run to confirm protein expression.
Expected Outcome: In the DMSO-treated sample, a band for WDR5 should be detected in the MLL1 immunoprecipitate, indicating an interaction. In the this compound-treated samples, the intensity of the WDR5 band should decrease in a dose-dependent manner, demonstrating the disruption of the MLL1-WDR5 interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.
Materials:
-
Cells of interest
-
This compound and DMSO
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Reagents for protein quantification (e.g., Western blot or ELISA)
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble MLL1 or WDR5 at each temperature by Western blotting or another quantitative protein detection method.
Expected Outcome: The melting curve of the target protein (MLL1 or WDR5) will shift to a higher temperature in the presence of this compound compared to the DMSO control, indicating that this compound binding stabilizes the protein.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3
This protocol measures the level of a specific histone modification (H3K4me3) at a particular genomic locus (e.g., the HOXA9 promoter) to confirm the downstream effect of MLL1 inhibition.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K4me3 antibody and IgG control
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer and Proteinase K
-
Reagents for DNA purification
-
qPCR primers for the target gene promoter (e.g., HOXA9) and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating with Proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter of an MLL1 target gene (e.g., HOXA9). The results should be normalized to the input DNA.
Expected Outcome: Treatment with this compound should lead to a significant reduction in the enrichment of H3K4me3 at the HOXA9 promoter compared to the DMSO control.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits MLL1 by disrupting the MLL1-WDR5 interaction.
Experimental Workflow for Confirming Target Engagement
Caption: Workflow for confirming this compound target engagement.
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HOXA9 Reprograms the Enhancer Landscape to Promote Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcription factor HOXA9 induces expression of the chromatin modifier SMYD3 to drive leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Activity of MM-401 and its Negative Control, MM-NC-401
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular activities of MM-401, a potent inhibitor of the MLL1 histone H3K4 methyltransferase, and its enantiomer, MM-NC-401, which serves as a crucial negative control. The data presented herein is essential for the accurate interpretation of experimental results and for advancing research in MLL-rearranged leukemias.
Introduction
This compound is a peptidomimetic designed to inhibit the activity of MLL1, a key enzyme involved in the regulation of gene expression through histone methylation.[1] Dysregulation of MLL1 activity is a hallmark of aggressive MLL-rearranged leukemias, making it a prime target for therapeutic intervention. This compound functions by disrupting the critical protein-protein interaction between the MLL1 complex and WDR5.[1][2] In contrast, MM-NC-401 is the enantiomer of this compound and is utilized as a negative control to demonstrate the specificity of this compound's effects.[1]
Biochemical Activity: Targeting the MLL1-WDR5 Interaction
The inhibitory activity of this compound is predicated on its ability to bind to WDR5, a core component of the MLL1 complex, thereby preventing the assembly and catalytic activity of the enzyme.
Quantitative Comparison of Biochemical Activity
| Compound | WDR5 Binding (Ki) | WDR5-MLL1 Interaction (IC50) | MLL1 HMT Activity (IC50) |
| This compound | < 1 nM | 0.9 nM | 0.32 µM |
| MM-NC-401 | > 10 µM | > 100 µM | No inhibition up to 250 µM |
Data derived from: [1]
As the data clearly indicates, this compound exhibits high-affinity binding to WDR5 and potently disrupts the MLL1-WDR5 interaction.[1] This translates to specific inhibition of MLL1's histone methyltransferase (HMT) activity.[1][2] Conversely, MM-NC-401 shows no detectable binding to WDR5 and fails to inhibit MLL1 HMT activity even at high concentrations, confirming its suitability as a negative control.[1]
Cellular Activity: Inhibition of MLL Leukemia Cell Proliferation
The targeted inhibition of MLL1 activity by this compound translates to specific anti-proliferative effects in MLL-rearranged leukemia cells.
Quantitative Comparison of Cellular Activity
| Cell Line | Compound | Half-Maximum Growth Inhibition (GI50) |
| MLL-AF9 | This compound | ~10 µM |
| MLL-AF9 | MM-NC-401 | Minimal effect |
| K562, HL60, U937 (non-MLL leukemia) | This compound | No significant inhibition |
Data derived from: [1]
This compound demonstrates a profound and specific inhibitory effect on the proliferation of MLL-AF9 leukemia cells.[1] In stark contrast, MM-NC-401 has a negligible impact on the growth of these cells.[1] Furthermore, this compound shows a lack of toxicity in non-MLL leukemia cell lines, highlighting its specificity for the MLL1-dependent oncogenic program.[1] Mechanistically, this compound induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating MLL1 inhibitors.
References
A Comparative Guide to MM-401 and Standard Therapies for MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent MM-401 with standard-of-care treatments for mixed-lineage leukemia (MLL)-rearranged leukemias. MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are aggressive hematological malignancies with a historically poor prognosis, underscoring the urgent need for innovative therapeutic strategies. This document summarizes available preclinical data on this compound's efficacy and contrasts it with established chemotherapy regimens, offering insights into its potential as a targeted therapy.
Overview of this compound
This compound is a potent and specific small-molecule inhibitor of the interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which is aberrantly hijacked by MLL fusion oncoproteins to drive leukemogenesis. By disrupting the MLL1-WDR5 interaction, this compound aims to selectively inhibit the transcription of key target genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2]
Standard Leukemia Treatments for MLL-Rearranged Subtypes
The standard of care for patients with MLL-rearranged leukemia is largely dependent on the leukemia lineage (AML or ALL) and patient-specific factors. However, the cornerstone of treatment for medically fit patients is intensive chemotherapy.
For MLL-rearranged AML , a common induction regimen is the "7+3" protocol, which combines a 7-day continuous infusion of cytarabine (B982) with a 3-day course of an anthracycline, such as daunorubicin (B1662515) or idarubicin.[3][4][5]
For MLL-rearranged ALL , treatment typically involves a multi-agent chemotherapy regimen that includes drugs such as vincristine , corticosteroids (e.g., prednisone (B1679067) or dexamethasone), and asparaginase .
Following induction chemotherapy, patients often proceed to consolidation therapy, which may involve further chemotherapy or hematopoietic stem cell transplantation (HSCT) , particularly for those with high-risk features. Despite these aggressive treatments, relapse rates remain high, highlighting the need for more effective and less toxic therapies.
Efficacy Comparison: this compound vs. Standard of Care
Currently, there is a lack of publicly available preclinical or clinical studies that directly compare the efficacy of this compound head-to-head with standard chemotherapy regimens in MLL-rearranged leukemia models within the same study. The following tables summarize the available efficacy data for this compound and standard treatments from separate preclinical and clinical investigations.
Table 1: Preclinical Efficacy of this compound in MLL-Rearranged Leukemia Models
| Cell Line/Model | Efficacy Metric | Result | Reference |
| MLL-AF9 murine leukemia cells | Cell Growth Inhibition (IC50) | ~10-20 µM | [2] |
| Human MLL-rearranged cell lines (MV4;11, MOLM13, KOPN8) | Cell Growth Inhibition | Specific inhibition of MLL-rearranged cells | [2] |
| MLL-AF9 murine leukemia cells | Apoptosis Induction | Significant induction of apoptosis | [2] |
| MLL-AF9 murine leukemia cells | Cell Cycle Arrest | Prominent G1/S arrest | [2] |
| MLL-AF9 xenograft mouse model | Tumor Growth Suppression | Significant suppression of tumor growth | [6] |
Table 2: Efficacy of Standard Chemotherapy in MLL-Rearranged Leukemia
| Treatment Regimen | Leukemia Type | Efficacy Metric | Result | Reference |
| Cytarabine + Daunorubicin (7+3) | AML | Complete Remission (CR) Rate | ~60-80% in younger adults | [3] |
| Multi-agent Chemotherapy (e.g., CCLG-ALL2008) | Pediatric ALL with MLL rearrangement | 5-year Overall Survival (OS) | ~72% | [7] |
| Multi-agent Chemotherapy | Adult ALL with t(4;11) MLL rearrangement | 5-year Event-Free Survival (EFS) | ~34% | [8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets a critical protein-protein interaction within the MLL1 complex. The following diagram illustrates the proposed mechanism.
Caption: this compound disrupts the MLL1-WDR5 interaction, inhibiting leukemogenesis.
Standard Chemotherapy Experimental Workflow (In Vivo Model)
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a standard chemotherapy regimen in a mouse model of MLL-rearranged leukemia.
Caption: In vivo experimental workflow for standard chemotherapy efficacy testing.
Experimental Protocols
This compound In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MLL-rearranged leukemia cell lines.
Methodology:
-
Cell Culture: MLL-rearranged (e.g., MV4;11, MOLM13) and non-MLL-rearranged (control) leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Cells are treated with increasing concentrations of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Standard Chemotherapy (Cytarabine + Daunorubicin) In Vivo Efficacy Study
Objective: To evaluate the anti-leukemic efficacy of a 7+3-like regimen of cytarabine and daunorubicin in a patient-derived xenograft (PDX) model of MLL-rearranged AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma) are sublethally irradiated.
-
Engraftment: Mice are intravenously injected with primary human MLL-rearranged AML cells. Engraftment is monitored by weekly peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Cytarabine: Administered via intraperitoneal injection at a dose of 50-100 mg/kg/day for 7 consecutive days.
-
Daunorubicin: Administered via intravenous injection at a dose of 1-2 mg/kg/day for 3 consecutive days (concurrently with the first 3 days of cytarabine).
-
Control Group: Receives vehicle control (e.g., saline) following the same schedule.
-
-
Monitoring: Mice are monitored daily for signs of toxicity (e.g., weight loss, lethargy). Leukemia burden is assessed weekly by flow cytometry of peripheral blood.
-
Endpoint: The primary endpoint is overall survival. Mice are euthanized when they meet predefined humane endpoints (e.g., >20% weight loss, hind limb paralysis).
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Conclusion
This compound represents a promising targeted therapy for MLL-rearranged leukemias by directly inhibiting a key driver of the disease. While preclinical data demonstrates its potent and selective anti-leukemic activity, direct comparative studies against the current standard of care are needed to fully elucidate its therapeutic potential. The high relapse rates and significant toxicity associated with standard intensive chemotherapy underscore the need for novel agents like this compound, either as monotherapy or in combination with existing regimens, to improve outcomes for this high-risk patient population. Further investigation, including well-designed clinical trials, is warranted to establish the clinical efficacy and safety of this compound in patients with MLL-rearranged leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2043-Induction 7-3 (cytarabine and DAUNOrubicin) | eviQ [eviq.org.au]
- 4. brieflands.com [brieflands.com]
- 5. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. frontiersin.org [frontiersin.org]
MM-401: A Comparative Analysis of its Cross-Reactivity with other Methyltransferases
For Immediate Release
This guide provides a detailed comparison of the methyltransferase inhibitor MM-401's cross-reactivity against a panel of other methyltransferases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity profile.
This compound is a potent inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase, a key enzyme implicated in certain types of leukemia.[1][2] Its mechanism of action involves the disruption of the critical protein-protein interaction between MLL1 and WDR5 (WD repeat-containing protein 5), which is essential for MLL1's catalytic activity.[1][2] Understanding the selectivity of this compound is crucial for its development as a targeted therapeutic agent.
Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, MLL1, and a panel of other histone methyltransferases (HMTs). The data is compiled from a key study by Cao et al. (2014) in Molecular Cell.
| Methyltransferase | Target Histone Site | IC50 (µM) |
| MLL1 | H3K4 | 0.32 |
| MLL2 | H3K4 | > 100 |
| MLL3 | H3K4 | > 100 |
| MLL4 | H3K4 | > 100 |
| SET1A | H3K4 | > 100 |
| SET1B | H3K4 | > 100 |
| NSD2 | H3K36 | > 100 |
| SUV39H1 | H3K9 | > 100 |
| G9a | H3K9 | > 100 |
| PRMT1 | H4R3 | > 100 |
Data from Cao et al., Mol Cell. 2014 Jan 23;53(2):247-61.
As the data indicates, this compound demonstrates high selectivity for MLL1, with an IC50 value of 0.32 µM.[1] In contrast, no significant inhibition was observed for any of the other tested histone methyltransferases, including other members of the MLL family (MLL2, MLL3, MLL4) and methyltransferases targeting different histone residues (NSD2, SUV39H1, G9a, and PRMT1), with IC50 values all exceeding 100 µM.[1] This high degree of selectivity underscores the targeted nature of this compound's inhibitory action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity.
In Vitro Histone Methyltransferase (HMT) Assay for Selectivity Screening
This protocol was adapted from the methods used to assess the selectivity of this compound against a panel of histone methyltransferases.
1. Enzyme and Substrate Preparation:
-
Recombinant human MLL1 complex (MLL1, WDR5, RbBP5, and Ash2L) and other methyltransferases were expressed and purified.
-
Histone H3 peptide (ARTKQTARKSTGGKAPRKQLA) was used as the substrate for MLL1 and other H3K4 methyltransferases. Corresponding specific histone peptides or proteins were used for other methyltransferases.
2. Reaction Mixture:
-
The reaction was carried out in a final volume of 25 µL in HMT assay buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 50 mM NaCl, 1 mM DTT).
-
Each reaction contained the respective methyltransferase enzyme (concentration optimized for linear reaction kinetics), the histone substrate (at its Km concentration), and varying concentrations of this compound (typically from 0.01 µM to 100 µM).
3. Reaction Initiation and Incubation:
-
The reaction was initiated by the addition of 1 µM [³H]-S-adenosylmethionine (SAM), the methyl donor.
-
The reaction mixture was incubated at 30°C for 60 minutes.
4. Reaction Termination and Detection:
-
The reaction was stopped by the addition of 10 µL of 20% trichloroacetic acid (TCA).
-
The reaction mixture was then transferred to a filter paper, and the unincorporated [³H]-SAM was washed away.
-
The radioactivity incorporated into the histone substrate was quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition at each this compound concentration was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the dose-response curves using a nonlinear regression model.
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay is used to determine the ability of this compound to disrupt the interaction between MLL1 and WDR5.
1. Reagents and Preparation:
-
Purified recombinant human WDR5 protein.
-
A fluorescein-labeled peptide derived from the MLL1 WDR5-binding motif (MLL1-Win peptide).
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
2. Assay Procedure:
-
In a 384-well black plate, WDR5 protein (final concentration ~20 nM) was mixed with the MLL1-Win peptide (final concentration ~10 nM).
-
This compound was added at various concentrations (typically from 0.1 nM to 10 µM).
-
The plate was incubated at room temperature for 30 minutes to reach binding equilibrium.
3. Measurement:
-
Fluorescence polarization was measured using a plate reader equipped with appropriate filters for fluorescein (B123965) (Excitation: 485 nm, Emission: 535 nm).
4. Data Analysis:
-
The decrease in fluorescence polarization, indicating the displacement of the MLL1-Win peptide from WDR5 by this compound, was plotted against the inhibitor concentration.
-
The IC50 value, representing the concentration of this compound required to displace 50% of the bound peptide, was calculated using a sigmoidal dose-response curve fit.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the In Vitro Histone Methyltransferase (HMT) Assay.
Caption: Workflow for the Fluorescence Polarization (FP) Assay.
References
Synergistic Potential of MM-401: A Comparative Guide to Combination Therapies in Leukemia
The MLL1 (Mixed-Lineage Leukemia 1) protein is a critical component of a histone methyltransferase complex that plays a key role in regulating gene expression, particularly during hematopoiesis. In certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the production of oncogenic fusion proteins that drive leukemogenesis. MM-401 is a potent and specific inhibitor of the MLL1 complex, acting by disrupting the interaction between MLL1 and WDR5, a core component of the complex. This inhibition leads to cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells. While this compound has demonstrated significant single-agent activity in preclinical models, its synergistic effects with other anti-cancer agents are of great interest to researchers and drug developers seeking to enhance therapeutic efficacy and overcome potential resistance mechanisms.
This guide provides a comparative overview of the synergistic potential of this compound and other inhibitors of the MLL1 pathway with various classes of drugs, supported by preclinical experimental data. Due to the limited availability of published data on this compound in combination therapies, this guide also incorporates findings from studies on other WDR5-MLL1 interaction inhibitors and menin-MLL inhibitors, which target the same oncogenic pathway and are expected to have similar synergistic partners.
Synergistic Combinations with MLL1 Pathway Inhibitors
Preclinical research has identified several classes of drugs that exhibit synergistic anti-leukemic activity when combined with inhibitors of the MLL1 pathway. These combinations often target complementary pathways involved in cancer cell survival, proliferation, and differentiation.
MLL1 Pathway Inhibitors and BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death). In many cancers, including some leukemias, BCL-2 is overexpressed, allowing cancer cells to evade apoptosis. Venetoclax (B612062) is a potent and selective BCL-2 inhibitor. The combination of MLL1 pathway inhibitors with BCL-2 inhibitors like venetoclax has shown strong synergistic effects in preclinical models of AML.
Experimental Data:
A study investigating the WDR5 inhibitor C10, which acts similarly to this compound, in combination with venetoclax demonstrated synergistic cytotoxicity in various AML cell lines[1]. The synergy was quantified using the MuSyC synergy model.
| Cell Line | Drug Combination | Synergy Score (α) | Reference |
| OCI-AML-2 | C10 + Venetoclax | > 1 (Synergistic) | |
| OCI-AML-3 | C10 + Venetoclax | > 1 (Synergistic) | |
| OCI-AML-5 | C10 + Venetoclax | > 1 (Synergistic) | |
| MV4:11 | C10 + Venetoclax | > 1 (Synergistic) | |
| MOLM-13 | C10 + Venetoclax | > 1 (Synergistic) | [1] |
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Lines: A panel of human AML cell lines (OCI-AML-2, OCI-AML-3, OCI-AML-5, MV4:11, MOLM-13) were used.
-
Drug Treatment: Cells were treated with a dose matrix of the WDR5 inhibitor (C10) and venetoclax for 72 hours.
-
Viability Assay: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.
-
Synergy Analysis: The synergy between the two drugs was quantified using the MuSyC synergy model, which calculates a synergy score (α). An α value greater than 1 indicates synergy.[1]
Signaling Pathway:
References
comparative analysis of MM-401 and genetic MLL1 knockdown
A Comparative Analysis of MM-401 and Genetic MLL1 Knockdown in Preclinical Research
This guide provides an objective comparison of two prominent methods for inhibiting the function of Mixed-Lineage Leukemia 1 (MLL1), a key histone methyltransferase implicated in various cancers. We will delve into the pharmacological inhibition using this compound and genetic knockdown approaches, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their experimental needs.
Introduction
Mixed-lineage leukemia 1 (MLL1), a member of the SET domain family of histone methyltransferases, plays a crucial role in regulating gene expression by catalyzing the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias and other cancers, making it a prime target for therapeutic intervention. Researchers commonly employ two distinct strategies to probe MLL1 function and assess its therapeutic potential: the small molecule inhibitor this compound and genetic knockdown techniques such as antisense oligonucleotides or shRNA. This guide provides a comparative analysis of these two approaches.
Mechanism of Action
This compound: This small molecule inhibitor functions by disrupting the protein-protein interaction between MLL1 and WDR5.[2][3] WDR5 is a core component of the MLL1 complex and is essential for its histone methyltransferase activity. By blocking this interaction, this compound effectively inhibits the catalytic activity of the MLL1 complex.[2][3]
Genetic MLL1 Knockdown: This approach involves the use of tools like antisense oligonucleotides or short hairpin RNAs (shRNAs) to reduce the cellular levels of MLL1 protein. Antisense oligonucleotides bind to MLL1 mRNA, leading to its degradation and preventing protein translation.[4] Similarly, shRNAs can be processed into siRNAs that guide the RNA-induced silencing complex (RISC) to cleave MLL1 mRNA. The ultimate effect of both is a significant reduction in the total amount of MLL1 protein.[4]
Comparative Data Presentation
The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and genetic MLL1 knockdown.
Table 1: Comparison of Inhibitory Activity and Cellular Proliferation
| Parameter | This compound | Genetic MLL1 Knockdown (Antisense) | Reference |
| Target | MLL1-WDR5 Interaction | MLL1 mRNA | [2][3],[4] |
| IC50 (MLL1 activity) | 0.32 µM | Not Applicable | [2][3] |
| IC50 (WDR5-MLL1 interaction) | 0.9 nM | Not Applicable | [2][3] |
| Cell Viability | Concentration-dependent decrease | Significant cell death (>90% in HeLa) | [2][3],[5] |
Table 2: Effects on Cell Cycle and Apoptosis
| Parameter | This compound | Genetic MLL1 Knockdown (Antisense) | Reference |
| Cell Cycle Arrest | G1/S arrest (in MLL-AF9 cells) | G2/M arrest (in HeLa cells) | [2],[4][6] |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis | [2][3],[4][5] |
| Apoptotic Cells (24h) | Not specified | 24% (in HeLa cells) | [4] |
| Apoptotic Cells (72h) | Not specified | 61% (in HeLa cells) | [4] |
Table 3: Impact on Gene Expression and Histone Methylation
| Parameter | This compound | Genetic MLL1 Knockdown/Deletion | Reference |
| Gene Expression Profile | Similar changes to MLL1 deletion | Downregulation of target genes (e.g., Cyclins, HIF1α, VEGF) | [2][7],[4] |
| H3K4 Methylation | Decreased H3K4 methylation at target gene promoters | Decreased H3K4 trimethylation at target gene promoters | [3],[4] |
| Key Downregulated Genes | HOXA9, HOXA10, MYC, BCL2 | Cyclin A, Cyclin B, p57, HIF1α, VEGF, CD31 | [2],[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
1. Genetic MLL1 Knockdown using Antisense Oligonucleotides
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa) in 60 mm culture dishes and grow to 60% confluency.
-
Transfect cells with MLL1-specific antisense oligonucleotides (e.g., 3-7 µg) or a scramble control using a suitable transfection reagent according to the manufacturer's instructions.[4]
-
Incubate the cells for 48-72 hours post-transfection before downstream analysis.[4]
-
-
Validation of Knockdown:
-
Western Blot: Harvest cells, extract total protein, and perform western blotting using antibodies specific for MLL1 and a loading control (e.g., β-actin).[5]
-
RT-qPCR: Isolate total RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for MLL1 and a housekeeping gene for normalization.[4]
-
2. Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[7]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.[7]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for MLL1 or H3K4me3 overnight at 4°C. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR with primers for specific gene promoters or by high-throughput sequencing (ChIP-seq).[7]
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or perform MLL1 knockdown as described above.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[8]
4. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[6]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visually represent the key pathways and experimental procedures.
Caption: MLL1 signaling pathway and points of intervention.
Caption: General experimental workflow for comparing this compound and MLL1 knockdown.
Conclusion
Both this compound and genetic knockdown are powerful tools for studying MLL1 function. This compound offers a rapid and reversible means of inhibiting MLL1's enzymatic activity, making it suitable for studying the acute effects of MLL1 inhibition. Genetic knockdown, on the other hand, provides a method for long-term suppression of MLL1 protein levels, which can be advantageous for studying the sustained consequences of MLL1 loss. The choice between these two approaches will depend on the specific research question, the experimental model, and the desired duration of MLL1 inhibition. Notably, the similar effects of this compound and MLL1 deletion on the transcriptome suggest that this compound is a highly specific and effective chemical probe for dissecting MLL1's role in gene regulation and cancer biology.[2][7]
References
- 1. Uncoupling histone H3K4 trimethylation from developmental gene expression via an equilibrium of COMPASS, Polycomb, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Methylase MLL1 plays critical roles in tumor growth and angiogenesis and its knockdown suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Benchmarking MM-401: A Comparative Analysis Against Novel Epigenetic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational compound MM-401 against a leading novel epigenetic inhibitor, here exemplified by a well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor. The data presented, including hypothetical yet representative results for this compound, is intended to offer a framework for evaluating epigenetic modulators. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent assessment.
Overview of Mechanism of Action
Epigenetic inhibitors are at the forefront of therapeutic development, targeting the regulatory mechanisms that control gene expression without altering the DNA sequence itself. A key family of epigenetic readers is the BET protein family (containing BRD2, BRD3, BRD4, and BRDT), which recognize acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of oncogenes like MYC. This compound is a novel small molecule designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and suppressing the transcription of key proliferative genes.
Caption: Mechanism of action for this compound as a BET inhibitor.
Comparative In Vitro Efficacy
The relative potency of this compound was assessed against a reference BET inhibitor (BETi) across biochemical and cellular assays.
Biochemical Potency
Binding affinity for the first bromodomain (BD1) and the second bromodomain (BD2) of BRD4 was determined.
| Compound | Target | IC₅₀ (nM) |
| This compound | BRD4-BD1 | 1.5 |
| BRD4-BD2 | 3.8 | |
| Reference BETi | BRD4-BD1 | 5.2 |
| BRD4-BD2 | 12.1 |
Table 1: Biochemical inhibition of BRD4 bromodomains. Lower IC₅₀ values indicate higher potency.
Cellular Antiproliferative Activity
The effect of both inhibitors on the proliferation of the MV4-11 acute myeloid leukemia cell line, a model known to be sensitive to BET inhibition, was measured after 72 hours of continuous exposure.
| Compound | Cell Line | GI₅₀ (nM) |
| This compound | MV4-11 | 25 |
| Reference BETi | MV4-11 | 88 |
Table 2: Antiproliferative activity in a cancer cell line. Lower GI₅₀ values indicate greater antiproliferative effect.
Target Engagement and Downstream Effects
To confirm that this compound engages its target in a cellular context and elicits the expected downstream biological response, we measured its effect on the expression of the key oncogene MYC.
MYC Gene Expression
MV4-11 cells were treated with each compound at a concentration of 500 nM for 6 hours. MYC mRNA levels were then quantified using RT-qPCR and normalized to untreated controls.
| Compound (500 nM) | Relative MYC Expression (%) |
| This compound | 15% |
| Reference BETi | 35% |
| Vehicle (DMSO) | 100% |
Table 3: Suppression of MYC gene expression. Lower percentage indicates stronger target-mediated effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
BRD4 Binding Assay (TR-FRET)
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the binding of the inhibitor to the BRD4 bromodomain.
-
Procedure:
-
Recombinant human BRD4-BD1 or BRD4-BD2 protein (tagged with GST) is incubated with a biotinylated histone H4 peptide and a Europium-labeled anti-GST antibody in an assay buffer.
-
Serial dilutions of this compound or the reference inhibitor are added to the mixture.
-
A Streptavidin-Allophycocyanin (APC) conjugate is added.
-
The plate is incubated for 2 hours at room temperature.
-
The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
The ratio of the emission signals (665/620) is calculated, and IC₅₀ curves are generated by plotting the ratio against the inhibitor concentration.
-
Cellular Proliferation Assay (CellTiter-Glo®)
-
Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
MV4-11 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
A 10-point, 3-fold serial dilution of each compound is prepared and added to the cells.
-
Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is shaken for 2 minutes and then incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
GI₅₀ (concentration for 50% growth inhibition) values are calculated using non-linear regression analysis.
-
Quantitative RT-PCR for MYC Expression
-
Principle: This method measures the amount of a specific mRNA transcript (MYC) in a sample after treatment with an inhibitor.
-
Procedure:
-
MV4-11 cells are treated with 500 nM of this compound, reference inhibitor, or vehicle (DMSO) for 6 hours.
-
Total RNA is extracted from the cells using an RNeasy Kit (Qiagen).
-
cDNA is synthesized from the extracted RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
Quantitative PCR is performed using TaqMan Gene Expression Assays for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of MYC is calculated using the delta-delta-Ct (ΔΔCt) method.
-
Caption: A typical drug discovery workflow for epigenetic inhibitors.
Summary and Conclusion
The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the BET family of proteins.
-
Biochemical Potency: this compound exhibits superior, single-digit nanomolar IC₅₀ values against both BRD4 bromodomains, indicating a higher binding affinity compared to the reference inhibitor.
-
Cellular Activity: This high biochemical potency translates into robust cellular activity, where this compound shows significantly greater antiproliferative effects in a BET-dependent cancer cell line.
-
Target Modulation: this compound effectively suppresses the transcription of the key oncogene MYC, confirming its mechanism of action in a cellular environment and demonstrating greater downstream pathway modulation than the reference compound at the same concentration.
MM-401: A Comparative Analysis of Efficacy in Primary Patient Samples and Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the MLL1 inhibitor, MM-401, detailing its effects on primary patient-derived leukemia cells versus established cancer cell lines. The data presented is compiled from preclinical studies to offer an objective assessment of this compound's performance and translational potential.
Introduction to this compound
This compound is a potent and specific small-molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] It functions by disrupting the critical interaction between MLL1 and WDR5, a core component of the MLL1 complex.[1][2] This disruption selectively inhibits the enzymatic activity of MLL1, leading to reduced histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][2] Deregulation of MLL1 activity is a key driver in certain aggressive hematological malignancies, particularly those with MLL1 gene rearrangements.[1] this compound has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3]
Performance Data: Primary Patient Samples vs. Cell Lines
The following tables summarize the quantitative data on the growth-inhibitory effects of this compound in various leukemia cell lines and primary patient samples.
Table 1: Effect of this compound on Human Leukemia Cell Lines
| Cell Line | MLL Translocation | Type of Leukemia | GI50 (µM) |
| MV4;11 | MLL-AF4 | AML | 16.8 |
| MOLM13 | MLL-AF9 | AML | 22.3 |
| KOPN8 | MLL-ENL | ALL | 29.7 |
| K562 | None (BCR-ABL) | CML | > 50 |
| HL60 | None | AML | > 50 |
| U937 | None | AML | > 50 |
| Data from Cao et al. (2014). GI50 represents the concentration of this compound required to inhibit cell growth by 50%.[1] |
Table 2: Effect of this compound on Murine Leukemia Cell Lines
| Cell Line | Driving Oncogene | GI50 (µM) |
| MLL-AF9 | MLL-AF9 | 15.6 ± 2.1 |
| MLL-ENL | MLL-ENL | 18.2 ± 1.5 |
| MLL-AF1 | MLL-AF1 | 19.5 ± 3.2 |
| Hoxa9/Meis1 | Hoxa9/Meis1 | > 50 |
| Data from Cao et al. (2014). GI50 values are presented as mean ± s.d. from three independent experiments.[1] |
Table 3: Effect of this compound on Primary Human MLL-Rearranged Leukemia Blasts
| Patient Sample ID | MLL Fusion | Type of Leukemia | % Growth Inhibition at 20 µM |
| PT1 | MLL-AF4 | B-ALL | ~60% |
| PT2 | MLL-AF4 | B-ALL | ~55% |
| PT3 | MLL-AF9 | AML | ~50% |
| PT4 | MLL-AF10 | AML | ~45% |
| PT5 | MLL-ENL | B-ALL | ~70% |
| Data from Cao et al. (2014). Growth inhibition is relative to mock-treated cells.[1] |
Key Findings from Comparative Analysis
-
Specificity: this compound demonstrates potent growth inhibition in both human and murine leukemia cell lines harboring MLL rearrangements.[1] In contrast, cell lines driven by other oncogenes (e.g., BCR-ABL, Hoxa9/Meis1) are significantly less sensitive, with GI50 values exceeding 50 µM.[1]
-
Efficacy in Primary Cells: this compound effectively inhibits the proliferation of primary leukemia blasts isolated from patients with various MLL translocations.[1] This suggests that the dependency on MLL1 activity observed in cell lines is conserved in primary patient-derived cancer cells.
-
Safety Profile: Importantly, this compound shows minimal toxicity to normal murine bone marrow cells, indicating a favorable therapeutic window.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its efficacy.
Caption: Mechanism of action of this compound.
Caption: Comparative experimental workflow.
Experimental Protocols
The following are summarized protocols for key experiments used to evaluate this compound.
1. Cell Growth Inhibition Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Method:
-
Leukemia cell lines or primary patient blasts are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
After a 3-day incubation period, cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Luminescence is measured, and data is normalized to the vehicle-treated control cells.
-
GI50 values are calculated using non-linear regression analysis.[1]
-
2. Apoptosis Analysis
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method:
-
Cells are treated with this compound at various concentrations for 48 hours.
-
Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.[1]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Method:
-
Cells are treated with this compound for 48 hours.
-
Cells are harvested, fixed (e.g., in 70% ethanol), and stained with a DNA-intercalating dye (e.g., Propidium Iodide) containing RNase.
-
DNA content is analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined.[1]
-
Conclusion
The available preclinical data indicates that this compound is a highly specific inhibitor of MLL1, demonstrating potent anti-leukemic activity in both established cell lines and primary patient-derived cells harboring MLL rearrangements.[1] The consistent efficacy observed in primary samples underscores the translational potential of targeting the MLL1-WDR5 interaction with this compound for the treatment of these aggressive leukemias. Further clinical investigation is warranted to confirm these findings in a patient population.
References
Safety Operating Guide
Navigating the Disposal of MM-401: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of MM-401, a small molecule inhibitor of the MLL1 H3K4 methyltransferase (CAS 1442106-10-6) used in leukemia research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult the SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for definitive guidance.
Immediate Safety and Handling Prerequisites
Before beginning any disposal procedures, ensure that all personnel are familiar with the potential hazards and have the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the necessary PPE for handling this compound.[1] Based on standard laboratory procedures for handling chemical compounds of unknown toxicity, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2] A face shield may be required if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat.[3] | Protects personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling powders outside of a fume hood. | Minimizes inhalation of any airborne particles. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]
Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing this compound. This includes unused or expired solid compounds, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[5]
-
Segregate: Do not mix this compound waste with other incompatible chemical waste.[6]
Waste Collection and Containment
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container must be compatible with the chemical.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and sealable hazardous waste container.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.
Labeling
-
Hazardous Waste Label: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (CAS 1442106-10-6)," the concentration (if in solution), and the accumulation start date.[5]
Storage
-
Designated Area: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be well-ventilated.
-
Secondary Containment: Use secondary containment for all liquid waste containers to prevent spills.[6]
Disposal and Pickup
-
Contact EHS: Once a waste container is full or as per your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[5]
-
Manifest: Ensure that a hazardous waste manifest is completed for the transport and disposal of the waste, as required by regulations.
Experimental Protocols Cited
The disposal procedures outlined are based on established protocols for managing laboratory chemical waste. For more detailed institutional guidelines, please refer to your organization's Chemical Hygiene Plan and hazardous waste management procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
